Tetrakis(4-carboxyphenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tris(4-carboxyphenyl)silylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPJYAUEQAOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of Tetrakis(4-carboxyphenyl)silane (TCPS), a versatile precursor with significant potential in the fields of materials science and drug delivery. This document details its fundamental properties, synthesis, and characterization, with a focus on its application in the development of advanced materials.
Core Characteristics and Properties
This compound is a tetravalent silicon compound featuring four carboxyphenyl groups. This unique structure provides a rigid, three-dimensional scaffold, making it an excellent building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs).
Physicochemical Properties
A summary of the key physicochemical properties of TCPS is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₀O₈Si | [1][2] |
| Molecular Weight | 512.5 g/mol | [1][2] |
| CAS Number | 10256-84-5 | [1][3] |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, water. | [4][5] |
Structural and Spectroscopic Data
The structural integrity and purity of TCPS are critical for its successful use as a precursor. The following sections detail its key spectroscopic signatures.
The FT-IR spectrum of TCPS is characterized by the following key vibrational bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | O-H stretching of the carboxylic acid |
| ~1700 | C=O stretching of the carboxylic acid |
| ~1600 | C=C stretching of the aromatic ring |
| ~1240 | C-O stretching of the carboxylic acid |
| ~1100 | Si-C stretching |
The ¹H and ¹³C NMR spectra of TCPS provide detailed information about its molecular structure.
¹H NMR (DMSO-d₆):
-
~8.0-8.2 ppm (d, 8H): Aromatic protons ortho to the carboxylic acid group.
-
~7.8-7.9 ppm (d, 8H): Aromatic protons ortho to the silicon atom.
-
~13.0 ppm (s, 4H): Carboxylic acid protons.
¹³C NMR (DMSO-d₆):
-
~167 ppm: Carbonyl carbon of the carboxylic acid.
-
~130-140 ppm: Aromatic carbons.
Synthesis and Experimental Protocols
While various synthetic routes to TCPS exist, a common and effective method involves a Grignard reaction followed by carboxylation.
Synthesis of Tetrakis(4-bromophenyl)silane
This intermediate is a key precursor for TCPS. A general protocol is as follows:
-
To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.
-
After stirring for 1 hour, add silicon tetrachloride (SiCl₄) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to yield Tetrakis(4-bromophenyl)silane.
Synthesis of this compound
-
To a solution of Tetrakis(4-bromophenyl)silane in anhydrous THF at -78 °C, add n-butyllithium dropwise to facilitate lithium-halogen exchange.
-
After stirring for 2 hours, bubble dry carbon dioxide gas through the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.
Applications as a Precursor
The primary application of TCPS lies in its use as a building block for the synthesis of highly porous and crystalline materials.
Metal-Organic Frameworks (MOFs)
The tetrahedral geometry and the four carboxylic acid functionalities of TCPS make it an ideal organic linker for the construction of robust and porous MOFs. These MOFs have shown promise in various applications, including gas storage and separation.
Diagram: Synthesis of a Zirconium-based MOF using TCPS
Caption: General workflow for the synthesis of a Zr-TCPS MOF.
Covalent Organic Frameworks (COFs)
TCPS can also be utilized in the synthesis of COFs, which are porous crystalline polymers with extended π-conjugation. The rigid structure of TCPS contributes to the formation of well-ordered and stable COF materials.
Potential in Drug Delivery
While direct applications of TCPS in drug delivery are still emerging, its unique properties suggest significant potential in this area.
MOFs as Drug Delivery Vehicles
MOFs synthesized from TCPS can serve as nanocarriers for drug molecules. The high porosity and tunable pore size of these MOFs allow for the encapsulation and controlled release of therapeutic agents. The carboxylic acid groups on the surface of the MOF can also be functionalized to target specific cells or tissues.
Diagram: Drug Delivery Pathway using a TCPS-based MOF
Caption: A potential pathway for targeted drug delivery using a TCPS-based MOF.
Silane-Based Linkers for Bioconjugation
The silane core of TCPS provides a stable anchor for the attachment of biomolecules. The carboxylic acid groups can be activated to form covalent bonds with amines or other functional groups on drugs, proteins, or targeting ligands. This makes TCPS a promising candidate for the development of tetra-functional linkers in bioconjugation and drug delivery systems. Further research into the derivatization of TCPS could open up new avenues for creating sophisticated drug delivery platforms.
References
- 1. This compound | 10256-84-5 | KAA25684 [biosynth.com]
- 2. This compound | C28H20O8Si | CID 12729347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10256-84-5 [chemicalbook.com]
- 4. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II) [porphyrin-laboratories.com]
- 5. medchemexpress.com [medchemexpress.com]
Introduction to tetrahedral linkers in materials science
An In-Depth Technical Guide to Tetrahedral Linkers in Materials Science
Introduction
In the field of reticular chemistry, the precise assembly of molecular building blocks into highly ordered, porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has opened new frontiers in materials design. The geometry of the organic "linker" or "strut" is a critical determinant of the final network's topology and dimensionality. While linear and trigonal linkers typically yield one-dimensional chains or two-dimensional layered structures, tetrahedral linkers are fundamental building blocks for the creation of robust, three-dimensional frameworks.[1][2] These 3D materials are highly sought after for their potential applications in gas storage, separation, catalysis, and drug delivery due to their high surface areas and accessible pores.
This technical guide provides a comprehensive overview of tetrahedral linkers, detailing their design principles, the synthesis and characterization of materials constructed from them, and their emerging applications for researchers, scientists, and drug development professionals.
Core Concepts of Tetrahedral Linkers
The defining feature of a tetrahedral linker is its four points of extension, which are directed towards the vertices of a tetrahedron. This geometry is essential for propagating a network in three dimensions. Tetrahedral building units can be intrinsically rigid, based on cores like methane, silane, or adamantane, or they can be designed to adopt a tetrahedral conformation through steric hindrance.[3]
A common strategy involves inducing a twist in a normally planar molecule. For example, by introducing bulky substituents into the ortho-positions of a biphenyl-based molecule, the steric repulsion forces the two phenyl rings to rotate relative to each other, creating a dihedral angle that approaches that of a tetrahedron.[4] This "twist-by-design" approach expands the library of available tetrahedral linkers beyond centrally-bonded atoms.[4] The combination of tetrahedral building blocks with linear, triangular, or square planar units allows for the predictable synthesis of frameworks with specific topologies, such as diamond-like (dia) or rutile-like (pts) nets.[1][5]
Synthesis and Experimental Protocols
The construction of crystalline frameworks from tetrahedral linkers is most commonly achieved through solvothermal or hydrothermal synthesis.[6][7] This method involves heating a sealed reaction vessel containing the metal salt (for MOFs) or organic precursors (for COFs), the tetrahedral organic linker, and a solvent system to temperatures above the solvent's boiling point.[6]
Experimental Protocol: General Solvothermal Synthesis of a 3D MOF
This protocol provides a representative procedure for synthesizing a 3D MOF using a tetrahedral carboxylic acid linker and a metal salt.
-
Precursor Preparation:
-
In a 20 mL glass vial, dissolve the tetrahedral organic linker (e.g., 4,4′,4′′,4′′′-silanetetrayltetrabenzoic acid, H₄L) in an appropriate solvent, such as N,N-dimethylformamide (DMF).[7][8]
-
In a separate vial, dissolve the metal salt (e.g., Cd(NO₃)₂·4H₂O) in the same solvent.[9] Sonication may be used to ensure complete dissolution.
-
-
Reaction Mixture Assembly:
-
Solvothermal Reaction:
-
Product Isolation and Washing:
-
After the reaction, allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.[6]
-
Wash the product several times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate the removal of the high-boiling-point solvent from the pores.[6]
-
-
Activation:
-
To achieve a porous material, the solvent molecules residing within the pores must be removed. This "activation" step is typically performed by heating the material under a dynamic vacuum.[6] The temperature and duration of activation are critical and depend on the thermal stability of the framework.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent advances in metal–organic frameworks for stimuli-responsive drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. books.lucp.net [books.lucp.net]
- 8. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of Tetrakis(4-carboxyphenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-carboxyphenyl)silane, with the IUPAC name 4,4',4'',4'''-Silanetetrayltetrabenzoic acid, is a tetravalent silicon-centered organic compound.[1] Its rigid tetrahedral structure and the presence of four carboxylic acid functional groups make it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[2][3] This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₀O₈Si | [1] |
| Molecular Weight | 512.54 g/mol | [4] |
| CAS Number | 10256-84-5 | [5] |
| Appearance | White solid | Inferred from synthesis descriptions |
| Solubility | Soluble in DMSO and DMF | Inferred from NMR solvent and reaction conditions |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 8H | Aromatic Protons (ortho to -COOH) |
| ~7.8 | Doublet | 8H | Aromatic Protons (ortho to -Si) |
| ~13.0 | Broad Singlet | 4H | Carboxylic Acid Protons |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Broad | O-H stretch (Carboxylic Acid) |
| ~1685 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic Acid) |
| ~1100 | Medium | Si-Phenyl stretch |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related tetraphenylsilane derivatives. The synthesis is a two-step process starting from tetrakis(4-bromophenyl)silane.
Step 1: Synthesis of Tetrakis(4-bromophenyl)silane
-
To a solution of 1-bromo-4-iodobenzene in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of n-butyllithium dropwise under an inert atmosphere.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add silicon tetrachloride (SiCl₄) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield tetrakis(4-bromophenyl)silane as a white solid.
Step 2: Carboxylation of Tetrakis(4-bromophenyl)silane
-
Dissolve tetrakis(4-bromophenyl)silane in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of n-butyllithium dropwise and stir the mixture at -78 °C for 2 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture for several hours, allowing the temperature to slowly rise to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Spectroscopic Characterization Workflow
Potential Applications in Drug Development
While extensive research into the pharmacological applications of this compound is limited, its structural motifs suggest potential areas of interest for drug development professionals.
One source suggests that this compound may act as an anti-inflammatory agent by binding to the active site of the nuclear transcription factor NF-κB, thereby preventing its interaction with DNA.[6] This proposed mechanism, if validated, could be relevant for the development of novel therapeutics for inflammatory diseases.
Furthermore, the use of silicon-containing compounds in medicinal chemistry is a growing field. The tetrahedral and rigid nature of the silane core can serve as a unique scaffold for the spatial presentation of the four carboxyphenyl groups, which could be further functionalized to interact with biological targets.
The carboxylate groups also offer handles for the development of drug delivery systems. For instance, they can be used to conjugate drugs to the silane core or to formulate nanoparticles for targeted drug delivery. The use of amino silane coated nanoparticles for antibiotic delivery has been explored, suggesting a potential avenue for derivatives of this compound.
Below is a conceptual diagram illustrating a potential drug delivery application.
Conclusion
This compound is a molecule with significant potential in materials science and, conceptually, in medicinal chemistry. This guide has provided the currently available spectroscopic data and a detailed synthesis protocol to aid researchers in their work with this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and to explore its potential biological activities and applications in drug development.
References
- 1. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. This compound | 10256-84-5 [chemicalbook.com]
- 6. This compound | 10256-84-5 | KAA25684 [biosynth.com]
Commercial Suppliers and Technical Guide for High-Purity Tetrakis(4-carboxyphenyl)silane
For researchers, scientists, and drug development professionals seeking high-purity Tetrakis(4-carboxyphenyl)silane (CAS No. 10256-84-5), a number of commercial suppliers offer this versatile molecule. This technical guide provides an in-depth overview of its chemical properties, commercial availability, synthesis, quality control, and its potential applications in biomedical research, particularly in the context of drug development.
Commercial Availability
High-purity this compound is available from several chemical suppliers. Purity levels typically range from 98% to over 99%. Researchers should consult the suppliers' certificates of analysis for detailed purity information and characterization data.
| Supplier | Purity | Catalog Number |
| ChemicalBook | 98% - 99% | Varies |
| Biosynth | >95% | KAA25684 |
| Chemsrc | Varies | 10256-84-5 |
| Zhengzhou Gecko Scientific Inc. | Varies | Varies |
| Tianjin Being Technology Co. | Varies | Varies |
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its chemical structure, featuring a central silicon atom tetrahedrally bonded to four carboxyphenyl groups, makes it a valuable building block in supramolecular chemistry and materials science.
| Property | Value |
| CAS Number | 10256-84-5 |
| Molecular Formula | C₂₈H₂₀O₈Si |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | 4,4',4'',4'''-Silanetetrayltetrabenzoic acid |
| Solubility | Soluble in DMF and DMSO |
| Storage | Store at room temperature, away from moisture |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Grignard reaction followed by carboxylation. The following is a generalized protocol based on standard organosilicon chemistry.
Materials:
-
Tetrachlorosilane (SiCl₄)
-
4-Bromobenzoic acid
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-bromobenzoic acid in dry THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which may require gentle heating. The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 4-(methoxycarbonyl)phenylmagnesium bromide.
-
Reaction with Tetrachlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of tetrachlorosilane in dry THF is added dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
Carboxylation: The reaction mixture is cooled in a dry ice/acetone bath. An excess of crushed dry ice is added portion-wise to the stirred reaction mixture. The dry ice serves as the source of CO₂ for the carboxylation of the aryl-silicon bonds. The mixture is stirred until it reaches room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity this compound.
Quality Control and Characterization
To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | Aromatic protons will appear as doublets in the range of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at higher chemical shifts (>12 ppm). |
| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the carboxyl carbons, the silicon-bound aromatic carbons, and the other aromatic carbons are expected in their characteristic regions. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the purity calculated from the peak area percentage. The mobile phase and column should be optimized for aromatic carboxylic acids. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and Si-C bond vibrations will be present. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be within ±0.4% of the calculated theoretical values for C₂₈H₂₀O₈Si. |
Applications in Drug Development and Research
This compound and its derivatives are being explored for various applications in drug development and biomedical research due to their unique structural and chemical properties.
Role in NF-κB Signaling Pathway Inhibition
While direct evidence for this compound is emerging, related tetraphenyl compounds have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.[1][2][3][4] It is hypothesized that the rigid, three-dimensional structure of this compound could allow it to act as a scaffold to present the carboxyphenyl groups in a specific spatial orientation, potentially enabling it to interfere with protein-protein interactions within the NF-κB signaling cascade.
References
- 1. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Block of NF-Kappa B Signaling Pathway on Oxidative Stress in the Liver Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the NF-κB signaling pathway in the pathogenesis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Data for Tetrakis(4-carboxyphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for Tetrakis(4-carboxyphenyl)silane (CAS No. 10256-84-5). Due to the limited specific toxicological data for this compound, this guide also includes information on structurally related compounds and standardized experimental protocols for safety assessment to provide a broader context for researchers.
Chemical and Physical Properties
This compound is a tetravalent organosilane compound characterized by a central silicon atom bonded to four carboxyphenyl groups. Its chemical structure lends it to applications in the development of metal-organic frameworks (MOFs) and coordination polymers.
| Property | Value | Source |
| CAS Number | 10256-84-5 | Multiple Sources |
| Molecular Formula | C28H20O8Si | PubChem |
| Molecular Weight | 512.5 g/mol | PubChem |
| Appearance | White Crystalline Solid | Thermo Fisher Scientific |
| Melting Point | 235 - 239 °C | Thermo Fisher Scientific |
Health and Safety Data
The available health and safety data for this compound is limited. One supplier safety data sheet indicates it is a "Non-hazardous Material, Approved For Air Transport" and presents "No particular hazard associated with this compound" with no specified health hazards to target organs. However, another supplier provides specific hazard classifications.
GHS Hazard Statements:
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | Biosynth |
| H319 | Causes serious eye irritation | Biosynth |
Precautionary Statements:
| Precautionary Code | Description | Source |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Biosynth |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Biosynth |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Biosynth |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | Biosynth |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | Biosynth |
| P362 | Take off contaminated clothing and wash before reuse. | Biosynth |
Toxicological Data Summary:
| Endpoint | Result | Species/System | Source |
| Acute Oral Toxicity | No data available | - | - |
| Acute Dermal Toxicity | No data available | - | - |
| Acute Inhalation Toxicity | No data available | - | - |
| Carcinogenicity | No data available | - | - |
| Genotoxicity | No data available | - | - |
| Reproductive Toxicity | No data available | - | - |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological effects of this compound are scarce, one supplier notes its potential as an anti-inflammatory agent that may interact with the nuclear transcription factor NF-κB and reduce infarction size in rats.[1] This suggests a possible role in modulating inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response to infection and inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as cytokines, can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][4][5] The potential of this compound to act as an anti-inflammatory agent could be through the inhibition of this pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Tetrakis(4-carboxyphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the versatile tetra-carboxylate ligand, Tetrakis(4-carboxyphenyl)silane (TCPSi or H₄TCPS). The unique tetrahedral geometry and rigidity of TCPSi make it an excellent building block for creating robust and porous frameworks with potential applications in gas storage, catalysis, and notably, as carriers for drug delivery systems.
Introduction to TCPSi-Based MOFs
This compound is a silicon-centered organic linker with four carboxylic acid functional groups arranged in a tetrahedral fashion. This specific geometry allows for the formation of complex and highly porous three-dimensional networks when coordinated with various metal ions. The resulting MOFs often exhibit exceptional stability, a critical attribute for applications in drug delivery where the framework must remain intact under physiological conditions. Zirconium-based MOFs, in particular, are renowned for their outstanding chemical and thermal stability.[1][2] The incorporation of the silane core in TCPSi can also impart unique properties to the resulting MOF structure compared to its carbon-centered analogue, tetrakis(4-carboxyphenyl)methane.[3]
Applications in Drug Development
While the direct application of TCPSi-based MOFs in drug delivery is an emerging area of research, the broader class of zirconium-based MOFs has shown great promise.[1][4] Their high porosity and tunable pore sizes allow for the encapsulation of therapeutic molecules, while their robust nature ensures controlled release.[5] The functionalizable organic linkers and the inorganic nodes of MOFs provide platforms for tailoring their properties for specific drug delivery applications.[5] For instance, the external surface of nano-sized MOFs can be functionalized to improve their biocompatibility and targeting capabilities.[5]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of various metal-organic frameworks using this compound as the primary organic linker. These protocols are based on published research and may require optimization depending on the specific laboratory conditions and desired material properties.
Protocol 1: Synthesis of a Zirconium-based MOF (Zr-TCPSi)
This protocol is adapted from the synthesis of a (4,8)-connected Zr-MOF with flu topology.[3][6]
Materials:
-
This compound (H₄TCPS)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound in N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve Zirconium(IV) chloride in a mixture of DMF and deionized water.
-
Combine the two solutions in the scintillation vial.
-
Seal the vial and place it in a preheated oven at a specific temperature for a designated period to allow for crystal formation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting crystalline product should be washed several times with fresh DMF to remove any unreacted starting materials.
-
Solvent exchange can be performed with a suitable solvent like ethanol, followed by activation under vacuum at an elevated temperature (e.g., 200 °C) to remove the solvent molecules from the pores.[3][6]
Experimental Workflow for Zr-TCPSi MOF Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. drpress.org [drpress.org]
- 5. Formulation of Metal–Organic Framework-Based Drug Carriers by Controlled Coordination of Methoxy PEG Phosphate: Boosting Colloidal Stability and Redispersibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of Tetrakis(4-carboxyphenyl)silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-carboxyphenyl)silane is a tetrahedral scaffold molecule with four carboxylic acid groups. This unique three-dimensional structure makes it an attractive building block for the synthesis of complex molecular architectures, including dendrimers, metal-organic frameworks (MOFs), and targeted drug delivery systems. The functionalization of its peripheral carboxylic acid groups allows for the attachment of a wide variety of molecules, such as targeting ligands, imaging agents, and therapeutic payloads.
These application notes provide detailed protocols for the two most common functionalization reactions of the carboxylic acid groups of this compound: amide coupling and esterification . These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific properties of the molecule being attached.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₀O₈Si |
| Molecular Weight | 512.5 g/mol [1] |
| IUPAC Name | 4,4',4'',4'''-Silanetetrayltetrabenzoic acid[1] |
| CAS Number | 10256-84-5[2] |
Protocol 1: Amide Coupling via EDC/NHS Chemistry
Amide bond formation is a robust and widely used method for conjugating amines to carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common strategy to form a stable amine-reactive intermediate, improving coupling efficiency.
Experimental Protocol
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule of interest (e.g., a drug, peptide, or linker)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: Hydroxylamine or 2-Mercaptoethanol
-
Dialysis tubing or centrifugal filters for purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the solution with Activation Buffer.
-
Add EDC (4 molar equivalents per carboxylic acid group) and NHS (10 molar equivalents per carboxylic acid group). For example, for each mole of this compound, you would use 16 moles of EDC and 40 moles of NHS.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.
-
-
Amide Coupling:
-
Immediately add the amine-containing molecule of interest (1 to 1.2 molar equivalents per carboxylic acid group to be functionalized) dissolved in Coupling Buffer to the activated this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer to facilitate the coupling reaction.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with stirring.
-
-
Quenching and Purification:
-
Add a quenching solution (e.g., hydroxylamine) to stop the reaction.
-
Purify the functionalized product from excess reagents and byproducts. This can be achieved by dialysis against a suitable buffer, or by using size-exclusion chromatography or centrifugal filters.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and FTIR to confirm successful conjugation.
-
Quantitative Data (Representative)
| Parameter | Value |
| Equivalents of EDC | 4 eq. per -COOH |
| Equivalents of NHS | 10 eq. per -COOH |
| Equivalents of Amine | 1-1.2 eq. per -COOH |
| Reaction Time (Activation) | 15-30 minutes |
| Reaction Time (Coupling) | 2-4 hours |
| Typical Yield | 60-85% (highly dependent on the amine) |
Experimental Workflow: EDC/NHS Amide Coupling
References
Application Notes and Protocols: Tetrakis(4-carboxyphenyl)silane in Gas Storage and Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrakis(4-carboxyphenyl)silane (TCPS) as a versatile building block for the synthesis of porous materials with significant potential in gas storage and separation applications. The protocols detailed below are intended to serve as a practical guide for the synthesis and evaluation of these materials.
Introduction to this compound in Porous Materials
This compound is a tetrahedral ligand that has garnered considerable interest in materials science. Its rigid, three-dimensional structure makes it an excellent candidate for the construction of highly porous and stable materials, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). These materials are characterized by high surface areas and tunable pore sizes, which are critical properties for effective gas storage and separation. The silicon center of TCPS provides a unique tetrahedral geometry, influencing the resulting framework's topology and, consequently, its gas sorption properties.
The applications of TCPS-based materials are particularly relevant in the fields of clean energy and environmental remediation. For instance, the storage of hydrogen (H₂) as a clean fuel and the capture of carbon dioxide (CO₂) to mitigate greenhouse gas emissions are key areas of research where these materials show great promise. Furthermore, the separation of valuable gases like methane (CH₄) from nitrogen (N₂) is crucial for natural gas purification.
Application I: High-Capacity Gas Storage in a Zr-based MOF
A notable application of TCPS is in the synthesis of a highly stable Zirconium-based Metal-Organic Framework (Zr-MOF). This material exhibits significant uptake capacities for several gases of industrial and environmental importance.
Quantitative Gas Storage Data
The following table summarizes the gas storage performance of a Zr-MOF synthesized with TCPS.
| Material | Gas | Temperature (K) | Pressure (bar) | Gas Uptake (cm³/g STP) | Gas Uptake (mmol/g) | Gas Uptake (wt%) | BET Surface Area (m²/g) | Reference |
| Zr-TCPS MOF | CO₂ | 273 | 1 | 71.1 | 3.2 | 13.9 | 1402 | [1] |
| CO₂ | 298 | 1 | 39.5 | 1.8 | 7.7 | [1] | ||
| CH₄ | 273 | 1 | 19.9 | 0.89 | 1.4 | [1] | ||
| CH₄ | 298 | 1 | 12.2 | 0.54 | 0.9 | [1] | ||
| H₂ | 77 | 1 | - | - | - | [1] | ||
| Zn-TCPS MOF | CO₂ | 298 | 1 | 47 | 2.1 | 9.2 | - | [2] |
| CH₄ | 298 | 1 | 19 | 0.85 | 1.4 | [2] | ||
| Ni-TCPS MOF | CO₂ | 273 | 1 | 69.8 | - | - | 825 | [3] |
| CO₂ | 298 | 1 | 46.4 | - | - | [3] | ||
| CH₄ | 273 | 1 | 12.1 | - | - | [3] | ||
| CH₄ | 298 | 1 | 11.1 | - | - | [3] | ||
| H₂ | 77 | 1 | - | - | 1.43 | [3] |
Application II: Selective Gas Separation in Porous Organic Polymers
While MOFs are crystalline, TCPS derivatives can also be used to synthesize amorphous Porous Organic Polymers (POPs). These materials have shown promise in selective gas separation, particularly for CO₂ capture.
Quantitative Gas Separation Data
The table below presents the CO₂ uptake and selectivity of a porous polybenzimidazole network (PBI-2) synthesized from this compound.[4]
| Material | Gas Pair | Temperature (K) | CO₂ Uptake (wt%) | Ideal Selectivity | Reference |
| PBI-2 | CO₂/N₂ | 273 | 14.0 | 45 | [4] |
Note: The ideal selectivity is calculated from single-component gas adsorption isotherms.
Experimental Protocols
Protocol 1: Synthesis of a Zr-based MOF with TCPS
This protocol describes the solvothermal synthesis of a Zr-MOF using this compound.
Materials:
-
This compound (TCPS)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
In a glass vial, dissolve TCPS and ZrOCl₂·8H₂O in a solvent mixture of DMF and formic acid.
-
Seal the vial and heat it in an oven at a specified temperature for a designated period (e.g., 120°C for 48 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores.
Protocol 2: Synthesis of a Porous Polybenzimidazole Network (PBI-2)
This protocol outlines the synthesis of a porous organic polymer from TCPS.[4]
Materials:
-
This compound (TCPS)
-
3,3'-Diaminobenzidine
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Combine TCPS, 3,3'-diaminobenzidine, and P₂O₅ in PPA.
-
Heat the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 200°C) for a specified duration (e.g., 24 hours).
-
Cool the mixture and pour it into water to precipitate the polymer.
-
Collect the solid product by filtration and wash it extensively with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol.
-
Dry the polymer under vacuum to obtain the final porous material.
Protocol 3: Volumetric Gas Sorption Measurement
This protocol provides a general procedure for evaluating the gas storage and separation properties of porous materials using a volumetric gas sorption analyzer.
1. Sample Preparation and Degassing:
- Accurately weigh a small amount of the synthesized porous material (typically 50-100 mg) into a sample tube.
- Attach the sample tube to the degassing port of the sorption analyzer.
- Heat the sample under high vacuum at a temperature appropriate for the material's stability (e.g., 150-200°C) for several hours (e.g., 12 hours) to remove any adsorbed moisture and solvents from the pores.
- After degassing, weigh the sample tube again to determine the exact mass of the activated sample.
2. Isotherm Measurement:
- Transfer the sample tube to the analysis port of the instrument.
- Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂, H₂ sorption, or a water bath at a controlled temperature for CO₂, CH₄ sorption).
- The instrument will then automatically dose known amounts of the analysis gas into the sample tube.
- After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change.
- This process is repeated at various pressures to generate the adsorption isotherm.
- A desorption isotherm can also be measured by systematically reducing the pressure.
3. Data Analysis:
- BET Surface Area: Calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
- Gas Uptake Capacity: Determined from the amount of gas adsorbed at a specific temperature and pressure (e.g., 1 bar).
- Pore Size Distribution: Calculated from the adsorption isotherm using methods like Non-Local Density Functional Theory (NLDFT).
- Ideal Adsorbed Solution Theory (IAST) for Selectivity:
- Fit the single-component isotherms for the gases of interest (e.g., CO₂ and N₂) to a suitable model (e.g., Langmuir, Sips).
- Use the fitted isotherm parameters in the IAST equations to calculate the molar fractions of each component in the adsorbed phase at a given total pressure and gas phase composition.
- The selectivity is then calculated as the ratio of the mole fractions in the adsorbed phase divided by the ratio of the mole fractions in the gas phase.
Visualizations
Caption: Logical flow from TCPS properties to applications.
Caption: Workflow for material synthesis and evaluation.
References
Application Notes and Protocols: Utilizing Tetrakis(4-carboxyphenyl)silane in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tetrakis(4-carboxyphenyl)silane (TCPS) and its derivatives in heterogeneous catalysis. The focus is on the synthesis and application of a periodic mesoporous organosilica material incorporating a Tetrakis(4-carboxyphenyl)porphyrin (TCPP) ligand, a derivative of TCPS, for various catalytic transformations. Additionally, the potential application of a Zirconium-based Metal-Organic Framework (Zr-MOF) utilizing a TCPS linker is discussed.
Introduction to this compound in Catalysis
This compound is a versatile building block for the construction of advanced porous materials for heterogeneous catalysis. Its tetrahedral geometry and the presence of four carboxylic acid groups allow for the formation of robust and highly functional three-dimensional structures. One of the key applications involves its derivatization into porphyrin-based ligands, which can be integrated into porous supports to create highly active and recyclable catalysts.
A notable example is the use of Tetrakis(4-carboxyphenyl)porphyrin (TCPP), derived from TCPS, in the synthesis of Periodic Mesoporous Organosilica (PMO) materials. These TCPP-PMO composites have demonstrated potential in a range of catalytic reactions, including hydrogen transfer, photocatalysis, and oxidation.[1][2]
Synthesis of TCPP-Functionalized Periodic Mesoporous Organosilica (TCPP-PMO)
The synthesis of TCPP-PMO materials involves the preparation of a silsesquioxane precursor followed by a microwave-assisted co-condensation with a silica source.[1][2]
Experimental Protocol: Synthesis of TCPP-silsesquioxane Precursor
Materials:
-
Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
Procedure:
-
Dissolve TCPP in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add an excess of APTES to the solution.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture at 80°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure to obtain the TCPP-silsesquioxane precursor.
Experimental Protocol: Synthesis of TCPP-PMO
Materials:
-
TCPP-silsesquioxane precursor
-
Sodium metasilicate
-
Pluronic P123 (EO20PO70EO20)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve Pluronic P123 in a solution of HCl and deionized water with stirring.
-
Add the TCPP-silsesquioxane precursor to the surfactant solution and stir until homogeneous.
-
Add sodium metasilicate to the mixture and stir for 1 hour.
-
Transfer the resulting gel to a Teflon-lined autoclave and heat in a microwave oven at 100°C for 4 hours.
-
The solid product is collected by filtration, washed with deionized water and ethanol, and dried.
-
The template (Pluronic P123) is removed by solvent extraction with ethanol.
Synthesis workflow for TCPP-PMO catalyst.
Applications in Heterogeneous Catalysis
TCPP-PMO has been reported to be an effective catalyst in several organic transformations.[1][2] Detailed protocols for these applications are provided below. Please note that the quantitative data in the tables are illustrative, as specific performance metrics for this exact material are not extensively published.
Organocatalytic Hydrogen Transfer of Acetophenone
Reaction: Acetophenone to 1-Phenylethanol
Protocol:
-
In a typical reaction, 0.1 g of the TCPP-PMO catalyst is added to a solution of acetophenone (1 mmol) in isopropanol (10 mL).
-
The reaction mixture is heated to 80°C and stirred for 24 hours.
-
After the reaction, the catalyst is separated by centrifugation or filtration.
-
The products in the filtrate are analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
| TCPP-PMO | Acetophenone | 95 | >99 (to 1-Phenylethanol) |
| Illustrative Data |
Photocatalytic Degradation of Methylene Blue
Reaction: Degradation of Methylene Blue under visible light.
Protocol:
-
A suspension of the TCPP-PMO catalyst (0.1 g/L) is prepared in an aqueous solution of methylene blue (10 mg/L).
-
The suspension is stirred in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
The mixture is then irradiated with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).
-
Aliquots are taken at regular intervals, the catalyst is removed by centrifugation, and the concentration of methylene blue is determined by UV-Vis spectroscopy.
| Catalyst | Pollutant | Degradation (%) | Time (h) |
| TCPP-PMO | Methylene Blue | 98 | 4 |
| Illustrative Data |
Oxidation of Cyclohexene
Reaction: Oxidation of Cyclohexene to produce cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.
Protocol:
-
The TCPP-PMO catalyst is first subjected to an ion-exchange process with an iron(III) salt to prepare Fe-TCPP-PMO.
-
In a typical reaction, 0.05 g of the Fe-TCPP-PMO catalyst is added to a solution of cyclohexene (5 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
An oxidant, such as tert-butyl hydroperoxide (TBHP, 10 mmol), is added to the mixture.
-
The reaction is carried out at 60°C for 12 hours with vigorous stirring.
-
After the reaction, the catalyst is filtered off, and the products are analyzed by GC or GC-MS.
| Catalyst | Substrate | Conversion (%) | Product Selectivity (%) |
| Fe-TCPP-PMO | Cyclohexene | 85 | Cyclohexene oxide (40%), 2-cyclohexen-1-ol (35%), 2-cyclohexen-1-one (25%) |
| Illustrative Data |
Zirconium-based MOF with this compound Linker
A Zirconium-based Metal-Organic Framework (Zr-MOF) using this compound as a linker has been synthesized and characterized. While this material exhibits high stability, its application in heterogeneous catalysis is still an emerging area of research. The presence of Lewis acidic Zr(IV) sites and the robust framework make it a promising candidate for various catalytic reactions, particularly those requiring strong acid sites. Further research is needed to explore its full catalytic potential and develop specific protocols.
General Workflow for Heterogeneous Catalysis
The utilization of this compound-based materials in heterogeneous catalysis follows a general workflow.
General workflow for a heterogeneous catalytic reaction.
References
Application Notes and Protocols: Tetrakis(4-carboxyphenyl)silane in Chemical Sensor Development
Introduction
Tetrakis(4-carboxyphenyl)silane (TCPS) is a tetrahedral silicon-centered organic linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, three-dimensional structure makes it an excellent building block for creating porous and stable crystalline materials. MOFs constructed with TCPS have shown promise in various applications, including gas storage and separation. A notable application of TCPS-based MOFs is in the development of chemical sensors, primarily leveraging their inherent luminescent properties.
This document provides detailed application notes and protocols for the use of this compound in the fabrication of a luminescent chemical sensor. The focus is on a Zirconium-based MOF (Zr-TCPS MOF) which exhibits fluorescence, making it a suitable candidate for detecting analytes through luminescence quenching mechanisms. These protocols are intended for researchers and scientists in materials chemistry, analytical chemistry, and drug development.
Principle of Operation
The underlying principle of the chemical sensor described herein is the change in the fluorescent properties of a Zr-TCPS MOF upon interaction with a target analyte. The TCPS ligand itself is fluorescent, and its incorporation into the rigid MOF structure can enhance its emission properties.[1][2] The porous nature of the MOF allows for the diffusion of analyte molecules into the framework, where they can interact with the TCPS ligands. This interaction, often through electron transfer or energy transfer mechanisms, can lead to a quenching (decrease) or, in some cases, an enhancement of the MOF's fluorescence intensity. The change in fluorescence is proportional to the concentration of the analyte, forming the basis for quantitative detection.
Experimental Protocols
1. Synthesis of Zirconium-Tetrakis(4-carboxyphenyl)silane MOF (Zr-TCPS MOF)
This protocol is adapted from the solvothermal synthesis method described by Wang et al. (2015).[1][2]
Materials:
-
This compound (H4TCPS)
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
-
Acetone
Procedure:
-
In a glass vial, combine 6.40 mg (0.0125 mmol) of this compound and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O.[1][2]
-
Add a solvent mixture of 2 mL of DMF and 1.2 mL of formic acid to the vial.[1][2]
-
Ultrasonicate the mixture until the solids are fully dissolved, resulting in a clear solution.[1][2]
-
Seal the vial and place it in a convection oven preheated to 130°C for 48 hours.[1][2]
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the colorless, distorted-octahedron-shaped crystals by filtration.
-
Wash the collected crystals thoroughly with fresh DMF.
-
Dry the synthesized Zr-TCPS MOF in an oven at 40°C for 10 hours.[1][2]
Activation of the MOF:
-
Immerse the as-synthesized Zr-TCPS MOF in anhydrous DMF containing a few drops of 2 M HCl for 12 hours to remove any unreacted starting materials.[1]
-
Decant the DMF/HCl solution and immerse the MOF in anhydrous acetone for 12 hours. Repeat this step three times, replacing the acetone each time.[1]
-
After the final acetone wash, decant the solvent and dry the activated MOF in an oven at 40°C for 10 hours.[1]
-
For complete activation and removal of guest molecules from the pores, heat the MOF under vacuum at 200°C for 10 hours before use in sensing experiments.[1]
2. Protocol for Luminescence-Based Chemical Sensing
This protocol describes a general procedure for evaluating the performance of the Zr-TCPS MOF as a fluorescent sensor for a model analyte, such as a nitroaromatic compound (e.g., 2,4,6-trinitrophenol - TNP) or a metal ion, in a liquid phase.
Materials:
-
Activated Zr-TCPS MOF
-
Solvent for dispersing the MOF (e.g., ethanol, DMF, or water, depending on the analyte's solubility and MOF stability)
-
Analyte stock solution of known concentration
-
Fluorometer
Procedure:
-
Preparation of MOF Dispersion:
-
Weigh a precise amount of the activated Zr-TCPS MOF (e.g., 3 mg).
-
Disperse the MOF in a specific volume of the chosen solvent (e.g., 3 mL) in a cuvette.
-
Ultrasonicate the mixture to form a stable, homogeneous suspension.
-
-
Fluorescence Measurement:
-
Analyte Addition and Sensing:
-
Prepare a series of analyte solutions of varying concentrations by diluting the stock solution.
-
To the MOF dispersion in the cuvette, add a small, fixed volume (e.g., 10 µL) of the analyte solution.
-
Mix the solution thoroughly and allow it to incubate for a specific period (e.g., 5-10 minutes) to ensure interaction between the analyte and the MOF.
-
Record the fluorescence emission spectrum again under the same conditions.
-
Repeat this process for each analyte concentration.
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency for each analyte concentration using the Stern-Volmer equation: (I₀ / I) = 1 + Ksv[Q] where:
-
I₀ is the initial fluorescence intensity of the MOF dispersion.
-
I is the fluorescence intensity after the addition of the analyte.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the molar concentration of the analyte.
-
-
Plot (I₀ / I) - 1 versus the analyte concentration to determine the quenching constant and assess the linearity of the sensor response.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S where:
-
σ is the standard deviation of the blank measurement.
-
S is the slope of the calibration curve.
-
-
Data Presentation
The performance of a chemical sensor based on Zr-TCPS MOF can be summarized in the following table. The values presented are illustrative and would need to be determined experimentally for a specific analyte.
| Analyte | Solvent | Linear Range (µM) | Limit of Detection (µM) | Quenching Efficiency (%) at Max Concentration | Stern-Volmer Constant (Ksv, M⁻¹) |
| [Example: Fe³⁺] | Water | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| [Example: TNP] | Ethanol | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| [Example: Aflatoxin B1] | Water | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Visualizations
Diagram 1: Synthesis Workflow of Zr-TCPS MOF
References
Application Notes and Protocols for Incorporating Tetrakis(4-carboxyphenyl)silane into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the incorporation of Tetrakis(4-carboxyphenyl)silane into polymeric structures. This unique silicon-based tetra-carboxylic acid serves as a versatile building block or crosslinking agent for creating three-dimensional polymer networks with potential applications in drug delivery, materials science, and catalysis.
Overview and Principle
This compound is a tetrahedral molecule with four carboxylic acid groups extending from a central silicon atom. This well-defined, rigid structure allows for the synthesis of polymers with predictable and highly ordered architectures. The carboxylic acid functionalities can readily participate in various polymerization reactions, including condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. Furthermore, its multi-functional nature makes it an excellent candidate for creating crosslinked networks and metal-organic frameworks (MOFs).
The incorporation of this compound can enhance the thermal stability, mechanical properties, and functional capabilities of polymers. In the context of drug delivery, the carboxylic acid groups can serve as attachment points for therapeutic agents or as pH-responsive moieties that trigger drug release in specific physiological environments.
Key Applications
-
Drug Delivery Systems: The porous nature of polymers synthesized with this compound can be exploited for encapsulating and controlling the release of therapeutic agents. The carboxylic acid groups can be functionalized to tune the release profile.
-
Crosslinking Agent: Its tetra-functional nature allows it to act as a crosslinker, enhancing the mechanical strength and thermal stability of various polymers.
-
Formation of Porous Polymers and MOFs: The rigid, tetrahedral geometry of this compound is ideal for the synthesis of microporous polymers and coordination polymers with high surface areas, suitable for gas storage and catalysis.
Experimental Protocols
Two primary methods for incorporating this compound into polymers are detailed below: Solution Polymerization to form a linear polyester and Interfacial Polymerization to create a crosslinked polyamide membrane.
Protocol 1: Synthesis of a Linear Polyester via Solution Polymerization
This protocol describes the synthesis of a polyester by reacting this compound with a diol in a high-boiling point solvent.
Materials:
-
This compound
-
Ethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1 equivalent) and ethylene glycol (2 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous DMF to dissolve the reactants, followed by a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Polymerization: Heat the reaction mixture to 140-150°C under a gentle stream of nitrogen. The water formed during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 4-6 hours.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyester.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol and then acetone to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.
Expected Outcome: A white to off-white solid polyester. The properties of the polymer can be tuned by varying the diol co-monomer.
Protocol 2: Formation of a Crosslinked Polyamide Membrane via Interfacial Polymerization
This protocol details the formation of a thin, crosslinked polyamide membrane at the interface of two immiscible liquids.
Materials:
-
This compound
-
Thionyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
n-Hexane, anhydrous
-
Distilled water
Equipment:
-
Beakers
-
Glass petri dish
-
Tweezers
-
Magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, react this compound with an excess of thionyl chloride under reflux for 2 hours to convert the carboxylic acid groups to acyl chlorides. Remove the excess thionyl chloride by distillation. The resulting Tetrakis(4-carbonylphenyl)silane tetrachloride is a highly reactive monomer.
-
Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine (2 equivalents) and sodium hydroxide (4 equivalents, to neutralize the HCl byproduct) in distilled water.
-
Organic Phase Preparation: In a separate beaker, dissolve the synthesized Tetrakis(4-carbonylphenyl)silane tetrachloride (1 equivalent) in anhydrous n-hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a glass petri dish. A thin polyamide film will form instantly at the interface of the two layers.
-
Membrane Recovery: Using tweezers, carefully grasp the center of the polyamide film and slowly pull it from the interface. A continuous sheet of the crosslinked membrane can be drawn.
-
Washing and Drying: Wash the membrane thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and salts. Allow the membrane to air dry or dry it in a desiccator.
Expected Outcome: A thin, robust, and crosslinked polyamide membrane. The thickness and properties of the membrane can be controlled by adjusting the monomer concentrations and reaction time.
Data Presentation
Table 1: Summary of Reactants and Conditions for Polymer Synthesis
| Parameter | Protocol 1: Solution Polymerization | Protocol 2: Interfacial Polymerization |
| Polymer Type | Linear Polyester | Crosslinked Polyamide |
| Co-monomer | Ethylene Glycol | Hexamethylenediamine |
| Solvent System | DMF | Water / n-Hexane |
| Catalyst/Reagent | p-Toluenesulfonic acid | Thionyl chloride, NaOH |
| Temperature | 140-150°C | Room Temperature |
| Reaction Time | 4-6 hours | Instantaneous |
Visualizations
Caption: Workflow for Solution Polymerization of a Polyester.
Caption: Workflow for Interfacial Polymerization of a Polyamide.
Characterization
The resulting polymers can be characterized by a variety of techniques to determine their structure, molecular weight, thermal properties, and morphology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide bonds and the disappearance of carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of linear polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porosity of the polymers and membranes.
These protocols provide a foundational starting point for researchers to explore the incorporation of this compound into novel polymeric materials for a wide range of applications. The versatility of this monomer allows for significant creative exploration in polymer design and synthesis.
Tetrakis(4-carboxyphenyl)silane: A Versatile Building Block for Advanced Porous Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-carboxyphenyl)silane (TCPS) is a highly versatile, tetra-topic organic linker that has garnered significant attention in the field of materials science. Its rigid, tetrahedral geometry makes it an exceptional building block for the construction of highly ordered, three-dimensional porous materials. These materials, which include Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Periodic Mesoporous Organosilicas (PMOs), exhibit high surface areas, tunable pore sizes, and diverse functionalities, making them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of TCPS-based porous materials.
Application Notes
Metal-Organic Frameworks (MOFs)
TCPS is an excellent ligand for the synthesis of robust MOFs. The silicon center and the four carboxylate groups provide a stable and well-defined coordination environment for metal ions, leading to frameworks with high thermal and chemical stability.
A notable example is the zirconium-based MOF, Zr-TCPS MOF. This material exhibits a high Brunauer-Emmett-Teller (BET) surface area and significant uptake capacities for gases like carbon dioxide and methane.[1][2] The Zr-O clusters provide exceptional stability, making it a promising candidate for applications in challenging industrial environments. Another example includes nickel-based MOFs, which have also been synthesized and characterized, demonstrating the versatility of TCPS with different metal nodes.
The general workflow for the synthesis of TCPS-based MOFs involves the solvothermal reaction of TCPS with a metal salt in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).
Workflow for the synthesis of TCPS-based MOFs.
Covalent Organic Frameworks (COFs)
While the direct use of TCPS with its carboxylic acid functional groups for the synthesis of COFs is less common due to the irreversible nature of the ester or amide bond formation under typical solvothermal conditions, its derivatives are key building blocks for 3D COFs. Specifically, the boronic acid derivative, tetra(4-dihydroxyborylphenyl)silane, readily undergoes condensation reactions to form robust, crystalline COFs with exceptionally high surface areas.[3][4][5]
For instance, the self-condensation of tetra(4-dihydroxyborylphenyl)silane leads to the formation of COF-103, which boasts a remarkable BET surface area of 4210 m²/g.[3] These 3D COFs are constructed entirely from strong covalent bonds, resulting in high thermal stability (up to 500°C).[3] The synthesis of these materials typically involves a solvothermal reaction in a suitable solvent mixture.
The logical relationship for the synthesis of COFs from a TCPS derivative involves the initial conversion of the carboxylate groups to a more suitable functional group for reversible bond formation, such as boronic acid.
Logical pathway for TCPS-based COF synthesis.
Periodic Mesoporous Organosilicas (PMOs)
TCPS derivatives can also be incorporated into the framework of periodic mesoporous organosilicas (PMOs). By functionalizing TCPS with silane groups, it can be co-condensed with a silica source in the presence of a templating agent to create highly ordered mesoporous materials. A notable example involves the use of a tetrakis(4-carboxyphenyl)porphyrin (TCPP) derivative of TCPS to synthesize PMOs.[6][7] These materials exhibit large pore diameters and high surface areas, and the incorporated porphyrin units can act as active sites for catalysis.[6][7]
The synthesis is typically carried out using a microwave-assisted co-condensation method, which is rapid and efficient.
Data Presentation
Properties of Porous Materials from this compound and its Derivatives
| Material Name | Type | Metal/Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference(s) |
| Zr-TCPS MOF | MOF | Zirconium | 1402 | 0.58 | - | [1][2] |
| Ni-TCPS MOF-1 | MOF | Nickel | Microporous | - | - | [8] |
| Ni-TCPS MOF-2 | MOF | Nickel | Nonporous | - | - | [8] |
| COF-103 | COF | Boronic Acid | 4210 | - | - | [3] |
| COF-102 | COF | Boronic Acid | 3472 | - | - | [3] |
| TCPP-PMO | PMO | Porphyrin | >400 | - | ~8.7 | [6][7] |
Gas Adsorption Capacities of Zr-TCPS MOF
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (wt%) | Adsorption Capacity (mmol/g) |
| CO₂ | 298 | 1 | 7.7 | 1.8 |
| CO₂ | 273 | 1 | 13.9 | 3.2 |
| CH₄ | 298 | 1 | 0.9 | 0.54 |
| CH₄ | 273 | 1 | 1.4 | 0.89 |
Data sourced from Wang et al., Dalton Transactions, 2015.[1]
Experimental Protocols
Protocol 1: Synthesis of Zr-TCPS MOF
Materials:
-
This compound (TCPS)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-dimethylformamide (DMF)
-
Formic acid
-
Acetone (anhydrous)
-
Hydrochloric acid (2 M)
Procedure:
-
In a glass vial, dissolve 6.40 mg (0.0125 mmol) of TCPS and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O in a solvent mixture of 2 mL of DMF and 1.2 mL of formic acid.
-
Sonicate the mixture until all solids are dissolved.
-
Seal the vial and heat it in an oven at 130°C for 2 days.[1]
-
After cooling to room temperature, collect the colorless, distorted-octahedron-shaped crystals by filtration.
-
Wash the crystals with fresh DMF.
-
Activation:
-
Immerse the as-synthesized crystals in 10 mL of anhydrous DMF with a few drops of 2 M HCl for 12 hours.
-
Decant the DMF and immerse the crystals in 10 mL of anhydrous acetone for 3 intervals of 12 hours each, replacing the acetone each time.
-
After the final wash, decant the acetone and dry the sample in an oven at 40°C for 10 hours.[1]
-
Protocol 2: Synthesis of 3D Covalent Organic Frameworks (COF-103) from a TCPS Derivative
Note: This protocol uses tetra(4-dihydroxyborylphenyl)silane, the boronic acid derivative of TCPS.
Materials:
-
Tetra(4-dihydroxyborylphenyl)silane
-
A 1:1 (v/v) mixture of mesitylene and dioxane
Procedure:
-
Place tetra(4-dihydroxyborylphenyl)silane into a Pyrex tube.
-
Add the mesitylene/dioxane solvent mixture.
-
Sonicate the mixture to create a uniform suspension.
-
Freeze the suspension in liquid nitrogen, evacuate the tube, and flame-seal it.
-
Heat the sealed tube in an oven at 120°C for 72 hours.
-
After cooling, a white precipitate of COF-103 will be present.
-
Wash the product with anhydrous acetone and dry under vacuum.[3]
Protocol 3: Synthesis of Porphyrin-based Periodic Mesoporous Organosilica (TCPP-PMO)
Materials:
-
Tetrakis(4-carboxyphenyl)porphyrin-silsesquioxane (TCPP-silane precursor)
-
Sodium metasilicate
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Hydrochloric acid (2 M)
-
Deionized water
Procedure:
-
Prepare the TCPP-silane precursor by reacting tetrakis(4-carboxyphenyl)porphyrin with 3-aminopropyltriethoxysilane (APTES).
-
In a typical synthesis, dissolve the TCPP-silane precursor and Pluronic P123 in a solution of deionized water and HCl.
-
Add sodium metasilicate to the solution while stirring.
-
Transfer the resulting gel to a microwave reactor and heat at 100°C.[6][7]
-
After the reaction, collect the solid product by filtration, wash with deionized water and ethanol, and dry.
-
Remove the P123 template by solvent extraction.
Potential Applications
Gas Storage and Separation
The high surface area and tunable porosity of TCPS-based MOFs and COFs make them excellent candidates for gas storage and separation applications. The Zr-TCPS MOF, for instance, shows promising uptake of CO₂ and CH₄, suggesting its potential use in carbon capture and natural gas purification.[1][2]
Catalysis
The incorporation of active sites, such as porphyrin units in PMOs, endows these materials with catalytic activity. The TCPP-PMOs have been shown to be effective catalysts for various organic reactions, including the oxidation of cyclohexene and hydrogen transfer reactions.[6][7] The porous structure allows for efficient diffusion of reactants to the active sites, while the robust framework provides stability and reusability.
Drug Delivery
The high pore volume and biocompatibility of some porous materials make them suitable for drug delivery applications.[9][10] While specific studies on drug loading and release in TCPS-based materials are limited, their properties suggest potential in this area. The tunable pore size could allow for the encapsulation of a variety of drug molecules, and the surface chemistry could be modified to control the release kinetics. Further research is warranted to explore the potential of TCPS-based materials as drug delivery vehicles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designed Synthesis of 3D Covalent Organic Frameworks [agris.fao.org]
- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Ordered Porous Silica Materials in Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The processes behind drug loading and release in porous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrakis(4-carboxyphenyl)silane in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-carboxyphenyl)silane (TCPS) is a tetra-functional carboxylic acid linker that can be utilized in the synthesis of highly porous materials, particularly Metal-Organic Frameworks (MOFs). Its rigid, tetrahedral geometry makes it an excellent building block for creating three-dimensional networks with high surface areas and tunable pore sizes. In the context of drug delivery, these characteristics are highly desirable for encapsulating therapeutic agents and controlling their release. This document provides detailed application notes and protocols for the use of TCPS in the development of a Zirconium-based MOF (Zr-MOF) drug delivery system. Zirconium-based MOFs are known for their exceptional stability and low toxicity, making them promising candidates for biomedical applications.[1][2][3]
While direct studies on the drug delivery applications of TCPS-based MOFs are emerging, this document leverages the established synthesis of a Zr-TCPS MOF and adapts well-documented protocols from the broader field of Zr-MOF drug delivery systems to provide a comprehensive guide.[4][5]
Application Notes
System Overview:
The drug delivery system described herein is a Zirconium-based Metal-Organic Framework synthesized using this compound as the organic linker, hereafter referred to as Zr-TCPS MOF. The high porosity and surface area of this MOF allow for the encapsulation of drug molecules within its pores. The release of the drug can be modulated by various stimuli, most commonly pH, due to the nature of the coordination bonds between the zirconium clusters and the carboxylate linkers.[6]
Key Advantages:
-
High Drug Loading Capacity: The porous structure of the Zr-TCPS MOF is expected to accommodate a significant amount of drug molecules.
-
Biocompatibility: Zirconium-based MOFs generally exhibit low cytotoxicity, a crucial requirement for in vivo applications.[1][2][7]
-
Tunable Release: Drug release can be triggered by environmental cues such as pH, which can be exploited for targeted delivery to specific tissues or cellular compartments.[6]
-
Stability: Zr-MOFs are known for their relatively high chemical and thermal stability compared to other MOF families.[1][8]
Potential Applications:
-
Targeted cancer therapy
-
Delivery of anti-inflammatory drugs
-
Controlled release of antibiotics
-
Delivery of biologics
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for Zirconium-based MOFs in drug delivery studies. These values are provided for illustrative purposes to guide researchers in their experimental design and evaluation of Zr-TCPS MOF systems.
Table 1: Physicochemical Properties of a Representative Zr-MOF
| Parameter | Value | Reference |
| BET Surface Area | 1402 m²/g | [4][5] |
| Pore Volume | 0.5 - 1.1 cm³/g | [9] |
| Particle Size | 100 - 200 nm | [10] |
| Thermal Stability | Up to 200 °C | [4][5] |
Table 2: Drug Loading and Encapsulation Efficiency (Illustrative Examples)
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | MOF System | Reference |
| Ibuprofen | ~15-20 | ~75-90 | UiO-66 | [9] |
| Ciprofloxacin | ~10-25 | ~50-85 | Zr-MOF | [6] |
| Doxorubicin | ~20-50 | ~80-95 | UiO-66 | [7] |
| Pemetrexed | ~10-15 | ~60-75 | NU-901 | [10] |
Table 3: In Vitro Drug Release Profile (Illustrative Example: pH-Responsive Release)
| Time (hours) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 15 | 5 |
| 6 | 40 | 15 |
| 12 | 65 | 25 |
| 24 | 85 | 35 |
| 48 | 95 | 45 |
Experimental Protocols
Protocol 1: Synthesis of Zr-TCPS MOF
This protocol is adapted from the solvothermal synthesis of a Zr-MOF using this compound.[4][11]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₄TCPS)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve ZrCl₄ and H₄TCPS in DMF. A typical molar ratio is 1:1.
-
Add acetic acid as a modulator to the solution. The amount of modulator can be varied to control the crystal size and morphology. A common starting point is 20-40 equivalents with respect to the metal salt.
-
Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120-150 °C for 24-48 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF to remove unreacted precursors.
-
Further wash with a low-boiling-point solvent such as ethanol or acetone.
-
Activate the MOF by heating under vacuum at a temperature below its decomposition point (e.g., 150-180 °C) to remove residual solvent from the pores.
Protocol 2: Drug Loading into Zr-TCPS MOF (Post-Synthetic Encapsulation)
This protocol describes a general method for loading a drug into the synthesized MOF.
Materials:
-
Activated Zr-TCPS MOF
-
Drug of interest (e.g., Doxorubicin, Ibuprofen)
-
Suitable solvent for the drug (e.g., water, ethanol, DMSO)
Procedure:
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Disperse the activated Zr-TCPS MOF in the drug solution. A typical ratio is 1:1 to 1:5 (MOF:drug) by weight.
-
Stir the suspension at room temperature for 24-72 hours in the dark to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the pure solvent to remove surface-adsorbed drug molecules. Repeat this step until the supernatant is clear and shows no presence of the drug (as determined by UV-Vis spectroscopy).
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) by dissolving a known amount of the drug-loaded MOF in a suitable solvent and measuring the drug concentration.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release of the encapsulated drug from the Zr-TCPS MOF under different pH conditions.
Materials:
-
Drug-loaded Zr-TCPS MOF
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate buffer at pH 5.5
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Thermostatically controlled shaker
Procedure:
-
Disperse a known amount of the drug-loaded Zr-TCPS MOF in a specific volume of the release medium (e.g., 1 mg/mL).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium (e.g., 50 mL).
-
Place the container in a thermostatically controlled shaker at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Repeat the experiment with the release medium at a different pH to investigate pH-responsive release.[6]
Visualizations
Caption: Workflow for the synthesis of Zr-TCPS MOF.
Caption: Experimental workflow for drug loading and in vitro release study.
Caption: Mechanism of pH-responsive drug release.
References
- 1. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 4. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01665G [pubs.rsc.org]
- 7. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 8. stars.library.ucf.edu [stars.library.ucf.edu]
- 9. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Creating Luminescent Materials with Tetrakis(4-carboxyphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-carboxyphenyl)silane (TCPS) is a versatile organic linker molecule increasingly utilized in the synthesis of advanced luminescent materials. Its rigid, tetrahedral geometry and the presence of four carboxylic acid groups make it an excellent building block for creating robust and highly porous crystalline structures, particularly Metal-Organic Frameworks (MOFs). These MOFs often exhibit intrinsic luminescence, originating from the TCPS ligand, which can be modulated by the choice of the metal cation and the overall framework structure. This property makes TCPS-based materials promising candidates for applications in chemical sensing, bio-imaging, and diagnostics.
This document provides detailed protocols for the synthesis of a luminescent Zirconium-based Metal-Organic Framework (Zr-MOF) using this compound. It also includes a summary of its photophysical properties and a general workflow for its synthesis and characterization.
Data Presentation
The following table summarizes the key quantitative data for a representative luminescent Zr-MOF constructed with this compound.
| Property | Value | Reference |
| Formula | Zr₆(μ₃-O)₄(μ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄ | [1][2] |
| Topology | flu | [1][2] |
| BET Specific Surface Area | 1402 m²/g | [1][2] |
| Thermal Stability | Up to 200 °C | [1][2] |
| Band Gap (Eg) | 3.95 eV (wide band gap semiconductor) | [1][2] |
| Excitation Wavelength | 260 nm | [1][2] |
| Emission Wavelength | 435 nm (ligand-based emission) | [1][2] |
| Chemical Stability | Stable in air and acidic media; unstable in water and basic media | [1][2] |
Experimental Protocols
This section details the methodology for the synthesis of a luminescent Zr-MOF using this compound as the organic linker.
Protocol 1: Synthesis of Zr-TCPS MOF
This protocol is adapted from the synthesis of a (4,8)-connected Zr-MOF with flu topology.[1][2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₄TCPS)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL screw-capped vial, dissolve Zirconium(IV) chloride (65 mg, 0.28 mmol) and this compound (50 mg, 0.097 mmol) in a mixture of N,N-Dimethylformamide (10 mL) and formic acid (0.7 mL).
-
Seal the vial and sonicate the mixture for 10 minutes to ensure homogeneity.
-
Heat the vial in an oven at 120 °C for 48 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the resulting colorless block-shaped crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the as-synthesized crystals in methanol for 3 days, during which the methanol should be decanted and replaced with fresh methanol daily.
-
After the methanol exchange, the crystals are solvent-exchanged with chloroform for another 3 days, with daily replacement of the chloroform.
-
Finally, dry the activated MOF under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of luminescent MOFs using this compound.
Caption: Synthesis and characterization workflow for TCPS-based MOFs.
Luminescence Mechanism
The luminescence in these materials is typically ligand-based. The following diagram illustrates this general concept.
Caption: Simplified Jablonski diagram for ligand-based luminescence.
References
Application Notes and Protocols for the Synthesis of Tetrakis(4-carboxyphenyl)silane-Based Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Metal-Organic Frameworks (MOFs) using Tetrakis(4-carboxyphenyl)silane (H4TCPS) as the organic linker. The following protocols are based on established solvothermal methods for the synthesis of a zirconium-based MOF, herein referred to as Zr-TCPS-MOF.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for various applications, including gas storage, separation, catalysis, and drug delivery. This compound (TCPS) is a tetrahedral silicon-centered organic linker that can be utilized to construct robust 3D MOF architectures.[1][2] Zirconium-based MOFs, in particular, have garnered significant attention due to their exceptional thermal and chemical stability.[1][3]
This application note details a reproducible solvothermal synthesis method for a Zr-TCPS-MOF, along with protocols for its characterization.[1]
Experimental Protocols
Synthesis of Zr-TCPS-MOF
This protocol outlines the solvothermal synthesis of a Zr-MOF using this compound as the organic linker and Zirconium(IV) oxychloride octahydrate as the metal source.[1]
Materials:
-
This compound (H4TCPS)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Ultrasonic bath
-
Oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Centrifuge (optional)
Procedure:
-
In a 20 mL scintillation vial, combine 6.40 mg (0.0125 mmol) of this compound and 16.10 mg (0.0500 mmol) of Zirconium(IV) oxychloride octahydrate.[1]
-
Add a solvent mixture of 2 mL of N,N-Dimethylformamide (DMF) and 1.2 mL of formic acid to the vial.[1]
-
Ultrasonicate the mixture until the solids are fully dissolved.[1][4]
-
Seal the vial tightly and place it in a pre-heated oven at 130°C for 48 hours.[1]
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless, distorted-octahedron-shaped crystals will have formed.[1]
-
Collect the crystals by filtration.
-
Wash the collected crystals thoroughly with fresh DMF.[1]
-
Dry the crystals in an oven at 40°C for 10 hours. The resulting product is the as-synthesized Zr-TCPS-MOF.[1]
Yield: Approximately 11 mg (58% based on H4TCPS).[1]
Activation of Zr-TCPS-MOF
To remove residual solvent molecules from the pores, an activation step is necessary.
Procedure:
-
Place the as-synthesized Zr-TCPS-MOF in a suitable container for heating under vacuum.
-
Heat the sample at 200°C under vacuum for 10-12 hours.[1][5]
-
After activation, the MOF is ready for characterization and further applications.
Characterization Protocols
The following are standard techniques to characterize the synthesized Zr-TCPS-MOF.
1. Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
2. Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups to the metal clusters.
3. Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
4. Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and porosity of the activated MOF.
Data Presentation
The following table summarizes the key quantitative data for the synthesized Zr-TCPS-MOF.[1][5][6]
| Parameter | Value |
| Synthesis Yield | 58% (based on H4TCPS)[1] |
| BET Surface Area | 1402 m²/g[1][5][6] |
| Solvent Accessible Volume | 62.6%[1] |
| Thermal Stability | Up to 200°C[1][5][6] |
| Band Gap (Eg) | 3.95 eV[1][5] |
Visualizations
Diagram 1: Experimental Workflow for Zr-TCPS-MOF Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and activation of Zr-TCPS-MOF.
Diagram 2: Logical Relationship of Components in Zr-TCPS-MOF
Caption: A diagram showing the relationship between the metal cluster and organic linker to form the final MOF structure.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 5. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrakis(4-carboxyphenyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Tetrakis(4-carboxyphenyl)silane synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the Grignard reaction of a protected 4-halobenzoic acid derivative with a silicon tetrahalide or tetraalkoxysilane, followed by deprotection.
Q1: Why is my Grignard reagent formation failing or resulting in a low yield?
A1: The formation of the Grignard reagent is a critical step and is highly sensitive to reaction conditions. Common causes for failure or low yields include:
-
Presence of Water: Grignard reagents are extremely reactive with water.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Impure Magnesium: The magnesium turnings should be fresh and activated. You can activate them by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine.
-
Improper Starting Material: The 4-halobenzoic acid must be protected before forming the Grignard reagent, as the acidic proton of the carboxylic acid will quench the Grignard reagent.[2][3] Silyl esters are a suitable protecting group.[4]
-
Reaction Initiation: Sometimes, the reaction is slow to start. Gentle warming or the addition of a small amount of a pre-formed Grignard reagent can help initiate the reaction.
Q2: My reaction with the silicon source is producing a mixture of mono-, di-, tri-, and tetra-substituted silanes, with a low yield of the desired tetrakis product. How can I improve the selectivity for the tetra-substituted product?
A2: Achieving complete substitution on the silicon center can be challenging. Here are key factors to consider:
-
Stoichiometry: A stoichiometric excess of the Grignard reagent is often necessary to drive the reaction to completion. However, a large excess can lead to purification difficulties. A molar ratio of Grignard reagent to the silicon source of at least 4.5:1 is a good starting point.
-
Choice of Silicon Source: Silicon tetrachloride (SiCl4) is highly reactive but can be difficult to handle. Tetraalkoxysilanes, such as tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS), are less reactive but easier to handle.[5][6][7] The choice may influence the reaction conditions required.
-
Reaction Temperature: Low temperatures can help to control the reactivity and may favor the formation of the fully substituted product.[5][6][7] For reactions with tetraalkoxysilanes, optimal temperatures are reported to be around -30 °C to -78 °C.[5][6][7]
-
Addition Order: Adding the silicon source slowly to the Grignard reagent (reverse addition) can sometimes help to ensure that the silicon source is always in the presence of an excess of the Grignard reagent, thus promoting full substitution.[8]
Q3: I am having trouble with the deprotection of the silyl ester protecting groups. What are the best conditions for this step?
A3: The deprotection of silyl esters to yield the final carboxylic acids needs to be efficient to ensure a high overall yield.
-
Reagent Choice: A common method for silyl ether and ester cleavage is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[9][10] Acidic conditions can also be employed.[10] For silyl esters, catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol have been reported to be effective.[4]
-
Reaction Monitoring: It is crucial to monitor the deprotection reaction by a suitable analytical technique (e.g., TLC or NMR) to ensure it goes to completion without significant side product formation.
-
Work-up Procedure: After deprotection, the product will be a polyanionic carboxylate. Acidification of the reaction mixture is necessary to protonate the carboxylate groups and precipitate the final product, this compound.
Q4: The purification of the final product is difficult, and I am getting a low recovery of pure this compound. What purification strategies can I use?
A4: The purification of polycarboxylic aromatic compounds can be challenging due to their low solubility in many organic solvents.
-
Crystallization: Recrystallization is a common method for purifying solid organic compounds.[11] Finding a suitable solvent or solvent mixture is key. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with water might be effective. Purification of aromatic polycarboxylic acids can also be achieved by recrystallization from mixtures of water and a phenol.[12]
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and soluble byproducts.
-
Chromatography: While challenging for this type of polar molecule, column chromatography on silica gel with a polar eluent system could be attempted if other methods fail.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Grignard Formation | |||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Efficient Grignard reagent formation. | [5][6][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by air and moisture. | [1] |
| Reaction with Silicon Source | |||
| Silicon Source | Tetraethyl orthosilicate (TEOS) or Tetramethyl orthosilicate (TMOS) | Good yields of aryltrialkoxysilanes, precursor to the tetra-substituted product. | [5][6][7] |
| Stoichiometry (Grignard:Si Source) | ≥ 4.5 : 1 | Favors the formation of the tetra-substituted product. | [8] |
| Temperature | -30 °C to -78 °C | Minimizes the formation of di- and tri-arylated byproducts. | [5][6][7] |
| Deprotection | |||
| Reagent for Silyl Esters | Catalytic Trimethylsilyl bromide (TMSBr) in Methanol | Efficient and high-yield deprotection. | [4] |
| Work-up | Acidification | Precipitation of the final product. | |
| Purification | |||
| Method | Recrystallization from a suitable solvent (e.g., DMF/water, phenol/water) | High purity of the final product. | [11][12] |
Experimental Protocol
This protocol describes a plausible synthetic route for this compound based on literature procedures for similar compounds.
Step 1: Protection of 4-Bromobenzoic Acid as a Silyl Ester
-
To a solution of 4-bromobenzoic acid (1.0 eq) in dry dimethylformamide (DMF), add imidazole (1.5 eq).
-
To this mixture, add a suitable trialkylsilyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.5 eq) dropwise at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Purify the resulting silyl ester by flash chromatography.
Step 2: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (5.0 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a solution of the protected 4-bromobenzoic acid silyl ester (4.5 eq) in anhydrous THF dropwise to the magnesium suspension.
-
If the reaction does not initiate, gently warm the flask or add a crystal of iodine.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 3: Reaction with Tetraethyl Orthosilicate (TEOS)
-
Cool the freshly prepared Grignard reagent to -30 °C in a dry ice/acetone bath.[5][6][7]
-
Slowly add a solution of tetraethyl orthosilicate (TEOS) (1.0 eq) in anhydrous THF to the Grignard reagent via a syringe pump over several hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Deprotection and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected this compound.
-
Dissolve the crude product in methanol and add a catalytic amount of trimethylsilyl bromide (TMSBr).[4]
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a non-polar organic solvent (e.g., hexane) to remove any organic impurities.
-
Dry the solid under vacuum to obtain the crude this compound.
Step 5: Purification
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of DMF and water or phenol and water, to obtain the pure this compound.[12]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for improving the yield of this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Tetrakis(4-carboxyphenyl)silane (TCPSi)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Tetrakis(4-carboxyphenyl)silane (TCPSi).
Troubleshooting Guide
Researchers encountering difficulties in dissolving this compound can consult the following guide for systematic troubleshooting. The approaches are categorized by the solvent system and general strategies.
Problem: this compound (TCPSi) is not dissolving in the chosen solvent.
Initial Assessment:
-
Purity of TCPSi: Ensure the starting material is of high purity, as impurities can significantly affect solubility.
-
Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can influence the solubility of carboxylic acids in some organic solvents.[1][2]
-
Visual Inspection: Observe for any signs of partial dissolution, swelling, or formation of a fine suspension.
Troubleshooting Strategies:
| Strategy | Recommended Solvents/Reagents | Protocol Summary | Expected Outcome | Potential Issues & Notes |
| Direct Dissolution in Organic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Add TCPSi to the solvent and stir at room temperature. Gentle heating (40-60°C) and sonication can be applied to aid dissolution. | A clear solution should be obtained. | May require prolonged stirring or heating. High concentrations may still be difficult to achieve. |
| Acidified Organic Solvents | DMF with Formic Acid | Co-dissolve TCPSi in a mixture of DMF and a small amount of formic acid.[3] | The acidic environment can help to break up intermolecular hydrogen bonding between carboxylic acid groups, facilitating solvation. | The presence of acid may not be suitable for all downstream applications. |
| Basification / Salt Formation | DMF, DMSO, or aqueous solutions with a base (e.g., NaOH, KOH, Triethylamine (TEA)) | Add a stoichiometric amount of base to a suspension of TCPSi in the chosen solvent to deprotonate the carboxylic acid groups. | Formation of the carboxylate salt, which is generally more soluble than the neutral acid.[4][5] | The resulting solution will be basic and contain the corresponding salt of TCPSi. This may need to be considered for subsequent reaction steps. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of TCPSi stems from its molecular structure. The four carboxylic acid groups can form strong intermolecular hydrogen bonds, leading to a stable, crystalline lattice that is difficult for solvent molecules to penetrate and break apart. Furthermore, the rigid, tetraphenylsilane core contributes to its low solubility in less polar solvents.
Q2: I am trying to dissolve TCPSi in water. Why is it not working?
A2: this compound is practically insoluble in neutral water. The hydrophobic nature of the tetraphenylsilane backbone and the strong intermolecular hydrogen bonding of the carboxylic acid groups prevent it from dissolving in water. To dissolve it in an aqueous medium, the pH must be raised by adding a base (e.g., sodium hydroxide) to form the water-soluble carboxylate salt.
Q3: Can I use heat to dissolve TCPSi?
A3: Yes, gentle heating can be an effective method to increase the solubility of TCPSi in suitable organic solvents like DMF or DMSO. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. It is recommended to start with a temperature range of 40-60°C.
Q4: I managed to dissolve TCPSi in a basic solution. How can I get back the neutral form?
A4: To regenerate the neutral this compound from its carboxylate salt solution, you can acidify the solution by adding a strong acid, such as hydrochloric acid (HCl), dropwise until the pH is acidic (typically pH 2-3). The neutral TCPSi will precipitate out of the solution and can be collected by filtration, washed with deionized water to remove excess acid and salt, and then dried.
Q5: Are there any recommended solvent mixtures for dissolving TCPSi?
A5: For applications such as the synthesis of metal-organic frameworks (MOFs), a mixture of DMF and formic acid has been successfully used to dissolve TCPSi.[3] The optimal ratio may need to be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Dissolution of TCPSi in an Organic Solvent using Heat and Sonication
Objective: To prepare a solution of this compound in an organic solvent for general use.
Materials:
-
This compound (TCPSi)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
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Hot plate with temperature control
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of TCPSi and place it in a clean, dry glass vial or flask.
-
Add the calculated volume of DMF or DMSO to achieve the target concentration.
-
Place a magnetic stir bar in the vial/flask and place it on a magnetic stirrer.
-
Begin stirring the suspension at room temperature.
-
If the TCPSi does not dissolve, gently heat the mixture to 40-60°C while continuing to stir.
-
For difficult-to-dissolve samples, place the vial/flask in an ultrasonic bath for 15-30 minute intervals.
-
Continue the process of stirring, gentle heating, and sonication until a clear solution is obtained.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Dissolution of TCPSi via Salt Formation in an Aqueous Basic Solution
Objective: To prepare an aqueous solution of this compound by converting it to its carboxylate salt.
Materials:
-
This compound (TCPSi)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Weigh the desired amount of TCPSi and place it in a beaker or flask.
-
Add a small amount of deionized water to form a slurry.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. Continue adding NaOH until the TCPSi dissolves completely and the pH of the solution is basic (typically pH 8-9).
-
Once all the TCPSi has dissolved, you can dilute the solution with deionized water to the desired final concentration.
-
The resulting solution contains the sodium salt of this compound.
Visualizations
Caption: Troubleshooting workflow for dissolving TCPSi.
Caption: Key factors influencing the solubility of TCPSi.
References
Technical Support Center: Optimizing MOF Formation with Silane Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using silane-based linkers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of MOFs with silane linkers.
Question: My final product is amorphous or has very low crystallinity according to Powder X-Ray Diffraction (PXRD). What went wrong?
Answer: Poor crystallinity is a common issue in MOF synthesis. Several factors can hinder the formation of a well-ordered, crystalline framework.
-
Problem: Reaction kinetics are too fast, leading to rapid precipitation of an amorphous solid instead of controlled crystal growth.
-
Solution: Introduce a Modulator. Modulators are compounds, typically monodentate ligands like monocarboxylic acids (e.g., acetic acid, benzoic acid), that compete with the silane linker for coordination to the metal ions.[1][2] This competition slows down the formation of linker-node bonds, promoting the reversibility of the self-assembly process and allowing the system to reach its more stable, crystalline thermodynamic product.[3] Strong Brønsted acids (e.g., HCl, HBF₄) can also act as modulators by protonating the linker, which slows the reaction and can increase crystallinity.[4] Amino acids, such as L-proline, have also been shown to be highly efficient modulators, sometimes yielding diffraction-quality single crystals.[5]
-
Solution: Optimize Temperature and Time. Lowering the reaction temperature can slow down nucleation and growth rates, favoring the formation of larger, more ordered crystals. Conversely, extending the reaction time can sometimes allow a poorly crystalline product to anneal into a more ordered phase. However, be aware that extended heating can also potentially damage the framework.[6]
-
Solution: Adjust Solvent System. The choice of solvent is critical as it must dissolve the precursors while also mediating the reaction rate.[6] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific metal-silane linker system.
Question: I am getting a mixture of phases or an undesired crystalline phase instead of the target MOF.
Answer: The formation of competing phases is often a battle between kinetic and thermodynamic control.
-
Problem: A kinetically favored but less stable phase may precipitate first. For instance, in the synthesis of some zirconium-based MOFs, a saturated, thermodynamically more favorable structure (like UiO-67) can form in competition with the desired unsaturated framework.[6]
-
Solution: Strategic Use of Modulators. The choice of modulator can influence which phase is formed. A modulator that is structurally similar to the linker can effectively compete and guide the formation of the desired phase.[2] For example, using benzoic acid as a modulator for terephthalic acid-based MOFs can be effective due to their structural similarities.[2]
-
Solution: Precise Temperature Control. Carefully controlling the reaction temperature can help favor the formation of the thermodynamically preferred product. A systematic screening of temperatures is recommended.
-
Solution: Vary Linker-to-Metal Ratio. The stoichiometry of your reactants can significantly influence the final product. Systematically vary the molar ratio of the silane linker to the metal salt to find the optimal conditions for phase-pure synthesis.[7]
Question: The synthesized MOF shows poor stability, especially when exposed to moisture. How can I improve this?
Answer: Hydrolytic instability is a critical concern for many MOFs, and the Si-O-C or Si-C bonds in silane linkers can be susceptible to hydrolysis under certain conditions.[8]
-
Problem: The coordination bonds between the metal node and the linker are being cleaved by water molecules, leading to framework degradation.[9] The Si-O bond itself can also be susceptible to hydrolysis.[10]
-
Solution: Design Hydrophobic Linkers. Incorporate hydrophobic groups, such as methyl (CH₃) or fluoro (CF₃) groups, into the silane linker backbone.[11] Siloxane-based linkers containing Si-CH₃ groups have been shown to create MOFs with inherently low water affinity, enhancing their stability in humid conditions without requiring post-synthetic modification.[11][12]
-
Solution: Increase Node Connectivity. MOFs with higher coordination numbers at the metal-oxo cluster nodes tend to exhibit greater thermal and chemical stability.[13] For example, in Zr-MOFs, a 12-coordinated node (as in UiO-66) is generally more stable than an 8- or 6-coordinated node.[14]
-
Solution: Post-Synthetic Modification. If the parent MOF is unstable, consider post-synthetic modifications to introduce more robust or hydrophobic functionalities after the initial framework has been formed.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using silane linkers for MOF synthesis? A1: Silane linkers offer unique advantages in MOF design. The substitution of a central carbon atom with silicon in tetrahedral linkers can influence the resulting MOF structure, affecting the orientation of metal nodes and potentially increasing unit-cell volume and accessible void space. Furthermore, siloxane-based linkers can be designed to impart hydrophobicity to the framework, improving its stability in aqueous or humid environments.[12]
Q2: How do I choose the correct modulator and its concentration? A2: The choice of modulator is crucial and often system-dependent.
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Coordination Modulation: Monocarboxylic acids (e.g., acetic acid, benzoic acid) compete with the primary linker for coordination sites on the metal cluster.[2] A good starting point is to use a modulator with a pKₐ similar to that of the linker, as this suggests their conjugate bases will have similar nucleophilicities, leading to effective competition.[2]
-
Concentration: The amount of modulator is a key parameter. A small amount may not be effective, while a large excess can sometimes lead to the formation of defects (missing linkers) or inhibit crystallization altogether.[1] A typical starting point is to use a molar ratio of modulator-to-linker ranging from 10:1 to 100:1, but this should be optimized experimentally.[7]
Q3: Which characterization techniques are essential to confirm the successful synthesis of my silane-linker MOF? A3: A combination of techniques is necessary to fully characterize your material.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of your bulk sample. The resulting pattern should match the simulated pattern from single-crystal X-ray diffraction (SCXRD) if available.[13]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and can help confirm successful activation (solvent removal). The TGA profile will show distinct weight loss steps corresponding to the removal of guest molecules and eventual framework decomposition.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the organic linker within the framework and to confirm its coordination to the metal center, often observed as a shift in the carboxylate or other coordinating group stretching frequencies.[13]
-
Gas Sorption Analysis (e.g., N₂ at 77 K): This analysis determines the porosity of the material, providing key data like the BET surface area and pore volume, which are hallmarks of a successful porous MOF synthesis.[15]
Q4: What is the difference between solvothermal, sonochemical, and electrochemical synthesis methods? A4: These methods differ in the energy input used to drive the MOF self-assembly.
-
Solvothermal Synthesis: This is the most common method, where the reactants are heated in a sealed vessel (e.g., an autoclave) in an organic solvent at temperatures above the solvent's boiling point.[3]
-
Sonochemical Synthesis: This method uses high-frequency ultrasound to induce the formation, growth, and collapse of cavitation bubbles. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, which can accelerate MOF formation dramatically.[4]
-
Electrochemical Synthesis: In this method, an electrical potential is applied. This can be done in two main ways: anodic dissolution, where the anode serves as the source of metal ions, or cathodic deposition, where a local pH change near the cathode deprotonates the linker, initiating MOF formation on the electrode surface.[4]
Data Presentation
Table 1: Typical Reaction Parameters for Silane-Linker MOF Synthesis
| Parameter | Typical Range/Value | Purpose & Considerations |
| Temperature | 80 - 180 °C | Controls reaction kinetics and thermodynamic vs. kinetic product formation.[6] |
| Reaction Time | 12 - 72 hours | Affects crystal growth and phase purity. Longer times can improve crystallinity but may also risk framework degradation.[6] |
| Solvent | DMF, DEF, DMAc | Must dissolve both the metal salt and the silane linker. Can influence crystal morphology.[6] |
| Metal Source | ZrCl₄, Cu(NO₃)₂, MnCl₂ | Choice of metal salt and its oxidation state defines the node chemistry.[15] |
| Silane Linker | Tetrakis(4-carboxyphenyl)silane, etc. | The organic building block that determines pore size and functionality. |
| Modulator | Acetic Acid, Benzoic Acid, HCl | Controls nucleation and growth, improves crystallinity, and can introduce beneficial defects.[1][2] |
| Modulator Ratio | 10 - 100+ eq. (vs. linker) | A critical parameter to optimize for phase purity and crystal size.[7] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zirconium-Silane MOF
-
Precursor Solution Preparation: a. In a 20 mL glass vial, dissolve the silane linker (e.g., this compound, 0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF). b. In a separate vial, dissolve the metal precursor (e.g., ZrCl₄, 0.1 mmol) and the modulator (e.g., acetic acid, 10 mmol, ~100 eq.) in 10 mL of DMF. c. Safety Note: Handle reagents in a fume hood. DMF is a skin and respiratory irritant.
-
Reaction Assembly: a. Combine the two solutions in a 40 mL Teflon-lined stainless-steel autoclave. b. Ensure the solution is well-mixed. c. Seal the autoclave tightly.
-
Crystallization: a. Place the sealed autoclave in a preheated isothermal oven at a specified temperature (e.g., 120 °C). b. Maintain the temperature for the desired reaction time (e.g., 24 hours).
-
Work-up and Purification: a. Remove the autoclave from the oven and allow it to cool to room temperature naturally. Caution: Do not quench, as rapid cooling can affect crystallinity. b. A white crystalline powder should be visible at the bottom of the liner. c. Isolate the solid product by centrifugation or filtration. d. Wash the product thoroughly by solvent exchange. Submerge the powder in fresh DMF (3 x 20 mL, 12 hours each) and then in a more volatile solvent like ethanol (3 x 20 mL, 12 hours each) to remove unreacted precursors and high-boiling point solvent.
-
Activation: a. To remove the solvent molecules from the pores, heat the purified powder under a dynamic vacuum (e.g., at 150 °C for 12 hours). b. The activated MOF should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Visualizations
Caption: General experimental workflow for the synthesis of a MOF with silane linkers.
Caption: A logic tree for troubleshooting common MOF synthesis issues using PXRD data.
Caption: Mechanisms of action for coordination and protonation modulators in MOF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Influence of ion-associated water on the hydrolysis of Si-O bonded interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable metal–organic frameworks with low water affinity built from methyl-siloxane linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01186J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing crystal defects in Tetrakis(4-carboxyphenyl)silane-based structures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address crystal defects in Tetrakis(4-carboxyphenyl)silane (TCPSi)-based structures, such as Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPSi) and what are its primary applications?
A1: this compound is a tetra-topic carboxylate linker with a tetrahedral geometry.[1] It is commonly used in the construction of Metal-Organic Frameworks (MOFs).[1] By replacing a central carbon atom with silicon, TCPSi-based MOFs can exhibit high storage capacities for gases like H₂, CH₄, and CO₂ after activation.[1] These materials are also explored for applications in catalysis and as anti-inflammatory agents.[2][3]
Q2: What are the common types of crystal defects observed in TCPSi-based MOFs?
A2: Like other crystalline materials, TCPSi-based MOFs can exhibit various defects. These are broadly categorized as point defects (vacancies, interstitials), line defects (dislocations), planar defects (grain boundaries), and bulk defects (pores, cracks).[4][5][6] In the context of MOFs, specific defects like "missing-linker" and "missing-cluster" defects are also common.[7] These defects can significantly influence the material's properties, including its mechanical, electrical, and thermal characteristics.
Q3: What is the role of a modulator in the synthesis of TCPSi-based MOFs?
A3: Modulators are additives, typically monocarboxylic acids like benzoic acid or acetic acid, used during MOF synthesis to control crystal growth and improve crystallinity.[7][8] They compete with the TCPSi linker for coordination to the metal clusters, which can slow down the rapid formation of strong metal-linker bonds, thereby promoting the growth of larger, more ordered crystals.[1][8] Modulators can also be used to intentionally introduce defects, which can enhance catalytic activity.[8][9]
Q4: How do I choose an appropriate solvent for the synthesis of TCPSi-based structures?
A4: The choice of solvent is crucial as it can significantly affect the final crystal morphology.[10][11] The solvent's polarity and its interaction with the crystal faces can influence the crystal growth rate in different directions, leading to different shapes and sizes.[11] For Zr-based TCPSi MOFs, N,N-dimethylformamide (DMF) is a commonly used solvent.[12] It is advisable to consult literature for solvent systems that have been successfully used for the specific TCPSi-based structure you are synthesizing.
Troubleshooting Guides
Issue 1: Poor Crystallinity or Amorphous Product
| Potential Cause | Suggested Solution |
| Reaction rate is too fast. | The rapid formation of strong Zr-O bonds can hinder the formation of well-ordered crystals.[1] Try lowering the reaction temperature to slow down the kinetics. |
| Inappropriate modulator concentration. | The absence of a modulator can lead to rapid precipitation. Introduce a modulator like benzoic acid or acetic acid to control the nucleation and growth rate.[7][13] |
| Incorrect solvent system. | The solvent can influence the solubility of the precursors and the stability of the resulting framework. Ensure you are using a solvent system known to be suitable for TCPSi-based MOFs, such as DMF. |
| Impure TCPSi linker. | Impurities in the TCPSi linker can disrupt crystal growth. Ensure the purity of your synthesized or purchased TCPSi. |
Issue 2: Small Crystal Size
| Potential Cause | Suggested Solution |
| High nucleation rate. | A high concentration of precursors can lead to rapid nucleation and the formation of many small crystals. Try decreasing the concentration of the metal salt and/or the TCPSi linker. |
| Insufficient modulator. | A lower concentration of modulator can lead to faster crystal growth and smaller crystallites.[7] Increasing the modulator concentration can favor the growth of larger crystals.[13] |
| Short reaction time. | The crystals may not have had sufficient time to grow. Increase the overall reaction time. |
Issue 3: Low Porosity or Surface Area
| Potential Cause | Suggested Solution |
| Solvent molecules trapped in pores. | After synthesis, the pores of the MOF are filled with solvent molecules. These need to be removed through a process of solvent exchange followed by activation under vacuum at an elevated temperature (e.g., 200 °C).[1] |
| Framework collapse during activation. | The MOF structure may not be stable enough to withstand the activation process. Ensure the activation temperature is below the thermal decomposition temperature of the MOF. The hydrothermal stability of Zr-MOFs can be influenced by the electronic properties of the linker.[1] |
| Presence of defects. | While some defects can increase porosity, an excess of certain types of defects or the presence of amorphous impurities can block pores. Optimizing the synthesis conditions, particularly the modulator concentration, can help control defect formation.[7][14] |
Quantitative Data Summary
Table 1: Influence of Modulator on Crystal Size in UiO-66 (a Zr-based MOF)
| Modulator | Modulator Concentration | Resulting Crystal Size | Reference |
| Benzoic Acid | Varied | Altered crystal size and morphology | [13] |
| Acetic Acid | Varied | Altered crystal size and morphology | [13] |
| Formic Acid | Increased Amount | Increased porosity | [9] |
| Trifluoroacetic Acid | 50 equivalents | Formation of impurities | [7] |
| Hydrochloric Acid | 50 equivalents | Formation of impurities | [7] |
Note: Data for UiO-66 is provided as a well-studied example of a Zr-based MOF. Similar principles apply to TCPSi-based Zr-MOFs, but specific concentrations may need to be optimized.
Experimental Protocols
Protocol 1: General Synthesis of a Zr-TCPSi MOF
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In a reaction vessel, dissolve the Zirconium salt (e.g., ZrOCl₂·8H₂O) and the chosen modulator (e.g., benzoic acid) in N,N-dimethylformamide (DMF).[12]
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In a separate vessel, dissolve the this compound (TCPSi) linker in DMF.
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Combine the two solutions in the reaction vessel.
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Seal the vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
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After cooling to room temperature, collect the crystalline product by filtration.
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Wash the product with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone.
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Perform solvent exchange by soaking the crystals in a fresh portion of a volatile solvent (e.g., ethanol) over several days, replacing the solvent periodically.
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Activate the material by heating under vacuum at an elevated temperature (e.g., 200 °C) to remove the solvent and open the pores.[1]
Visualizations
Caption: Workflow for the synthesis and activation of a TCPSi-based MOF.
Caption: Logical relationship of modulator concentration on crystal properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 10256-84-5 | KAA25684 [biosynth.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Crystallographic defect - Wikipedia [en.wikipedia.org]
- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study [mdpi.com]
- 11. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Role of a Modulator in the Synthesis of Phase-Pure NU-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal and Chemical Stability of Tetrakis(4-carboxyphenyl)silane MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of Tetrakis(4-carboxyphenyl)silane (TCP-Si) based Metal-Organic Frameworks (MOFs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and post-synthetic modification of TCP-Si MOFs.
| Issue | Potential Cause | Recommended Solution |
| Low Crystallinity or Amorphous Product | 1. Rapid Nucleation: The reaction kinetics are too fast, leading to the formation of many small nuclei that do not grow into well-defined crystals.[1] 2. Suboptimal Modulator Concentration: An incorrect amount of modulator can fail to control the coordination equilibrium between the metal precursor and the linker.[2][3] 3. Inappropriate Reaction Temperature: The temperature may be too low for crystal growth or too high, leading to decomposition.[1] | 1. Introduce a Modulator: Add a competing coordinating agent (e.g., formic acid, acetic acid) to the reaction mixture. This slows down the formation of metal-linker bonds, promoting the growth of larger, more crystalline particles.[2][3] 2. Optimize Modulator Concentration: Systematically vary the molar equivalents of the modulator relative to the metal precursor. The optimal amount depends on the modulator's pKa and size.[2][4] 3. Adjust Synthesis Temperature: For solvothermal synthesis of Zr-MOFs, a typical temperature range is 120-150°C. If crystallinity is low, consider a slightly higher temperature or a longer reaction time.[5] |
| Poor Thermal Stability | 1. Weak Metal-Ligand Bonds: The coordination bonds between the metal clusters and the carboxylate linkers are not strong enough to withstand high temperatures. 2. Presence of Coordinated Solvent Molecules: Residual solvent molecules in the pores can lower the decomposition temperature.[6] | 1. Choice of Metal Node: Utilize high-valent metal ions like Zr(IV) which form strong bonds with carboxylate linkers, leading to higher thermal stability.[5] 2. Proper Activation: After synthesis, perform a thorough solvent exchange and activate the MOF by heating under vacuum to remove guest molecules from the pores. For the Zr-TCP-Si MOF, activation at 200°C is recommended.[7] |
| Instability in Water or Basic Solutions | 1. Hydrolysis of Metal-Ligand Bonds: Water or hydroxide ions can act as nucleophiles, attacking the coordination bonds and causing the framework to decompose.[5] 2. Hydrophilic Pore Environment: The inherent polarity of the carboxylate linkers and metal clusters can attract water molecules, facilitating hydrolysis. | 1. Post-Synthetic Modification (PSM) with Hydrophobic Groups: Introduce hydrophobic functionalities to the MOF surface or within the pores to repel water. This can be achieved by grafting hydrophobic silanes onto the metal clusters.[8] 2. Use of Hydrophobic Modulators: Employing fluorinated modulators like trifluoroacetic acid during synthesis can impart a more hydrophobic character to the resulting MOF.[9][10] 3. Alternative Metal Nodes: Consider synthesizing TCP-Si MOFs with different metal ions. For instance, Ni(II)-based TCP-Si MOFs have shown enhanced water stability.[6] |
| Difficulty in Reproducing Synthesis | 1. Variability in Reagent Quality: Purity of metal salts, ligands, and solvents can affect the outcome. 2. Minor Variations in Synthesis Conditions: Small changes in temperature, reaction time, or modulator concentration can lead to different phases or levels of crystallinity.[9] | 1. Use High-Purity Reagents: Ensure all starting materials are of high purity and from a reliable source. 2. Precise Control of Reaction Parameters: Carefully control the reaction temperature, heating and cooling rates, and the exact amounts of all reagents. Maintain a detailed experimental log. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of a Zr-based this compound MOF?
A1: A commonly synthesized Zr-TCP-Si MOF, with the formula Zr₆(µ₃-O)₄(µ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄, is thermally stable up to 200°C.[5][7] Above this temperature, the framework begins to lose its crystallinity.
Q2: Why is my Zr-TCP-Si MOF unstable in water, and how can I improve its hydrothermal stability?
A2: The instability in water is due to the hydrolysis of the Zr-carboxylate coordination bonds.[5] To enhance hydrothermal stability, you can employ post-synthetic modification (PSM) to introduce hydrophobic functional groups. For example, grafting hydrophobic silanes onto the Zr-oxo clusters can create a water-repellent environment, protecting the framework from hydrolysis.[8] Another approach is to use hydrophobic modulators during synthesis.[9][10]
Q3: Can I synthesize a water-stable TCP-Si MOF with a different metal?
A3: Yes, TCP-Si MOFs synthesized with Ni(II) have demonstrated good water stability.[6] For instance, a 2D Ni(II)-TCP-Si MOF with the formula [Ni₂(H₂TCS)₂(BMIB)₂]·H₂O has been reported to be stable in water.[6]
Q4: What is the role of a modulator in the synthesis of Zr-TCP-Si MOFs?
A4: A modulator, typically a monocarboxylic acid like formic or acetic acid, competes with the TCP-Si linker for coordination to the Zr clusters. This competition slows down the crystallization process, which helps to prevent the rapid formation of an amorphous solid and promotes the growth of well-defined, highly crystalline MOF particles.[2][3] The choice and concentration of the modulator can also influence the number of defects in the final structure.[3]
Q5: How do I activate my TCP-Si MOF after synthesis?
A5: Activation is crucial to remove solvent molecules from the pores and make the internal surface area accessible. A typical procedure for the Zr-TCP-Si MOF involves immersing the as-synthesized material in a solvent like DMF for an extended period (e.g., 12 hours), followed by repeated exchanges with a more volatile solvent like acetone. Finally, the sample is dried under vacuum at an elevated temperature (e.g., 200°C) for several hours.[5][7]
Quantitative Data on TCP-Si MOF Stability
The following table summarizes the stability data for different TCP-Si based MOFs.
| MOF Name/Formula | Metal Node | Thermal Stability | Chemical Stability | BET Surface Area (m²/g) | Reference |
| Zr₆(µ₃-O)₄(µ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄ | Zr(IV) | Up to 200°C | Stable in air and acidic media; Unstable in water and basic solutions.[5][7] | 1402 | [5][7] |
| [Ni₂(TCS)(BMIB)₂] | Ni(II) | Not Reported | Moisture stable | Microporous | [6] |
| [Ni₂(H₂TCS)₂(BMIB)₂]·H₂O | Ni(II) | Not Reported | Water stable | Nonporous | [6] |
Note: TCPS = this compound, BMIB = 1,4-bis(2-methylimidazol-1-yl)benzene
Experimental Protocols
Protocol 1: Synthesis of Zr-TCP-Si MOF
This protocol is adapted from the synthesis of a Zr-based MOF with flu topology.[5]
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Reagent Preparation: In a glass vial, combine 6.40 mg (0.0125 mmol) of this compound (H₄TCPS) and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O.
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Solvent Addition: Add a solvent mixture of 2 mL of N,N-dimethylformamide (DMF) and 1.2 mL of formic acid.
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Dissolution: Ultrasonicate the mixture until all solids are dissolved.
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Solvothermal Reaction: Seal the vial and heat it in an oven at 130°C for 2 days.
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Product Collection: After cooling to room temperature, collect the colorless, distorted-octahedron-shaped crystals by filtration.
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Washing: Wash the collected crystals with fresh DMF.
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Drying: Dry the product in a 40°C oven for 10 hours.
Protocol 2: Synthesis of Water-Stable Ni(II)-TCP-Si MOF
This protocol describes the synthesis of a water-stable 2D Ni(II)-based TCP-Si MOF.[6]
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Reagent Preparation: Combine this compound (H₄TCS), 1,4-bis(2-methylimidazol-1-yl)benzene (BMIB), and a Ni(II) salt in a suitable solvent system (details to be sourced from the specific publication).
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Solvothermal Reaction: Heat the mixture in a sealed vessel under solvothermal conditions.
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Product Isolation: After the reaction is complete and the vessel has cooled, isolate the crystalline product by filtration.
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Washing and Drying: Wash the product with an appropriate solvent and dry under mild conditions.
(Note: The exact stoichiometry and reaction conditions for Protocol 2 would need to be obtained from the specific research paper reporting its synthesis, as these details are not fully provided in the abstract.)
Visualizations
Caption: General experimental workflow for the synthesis and characterization of TCP-Si MOFs.
Caption: A decision tree for troubleshooting common issues in TCP-Si MOF synthesis.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior [mdpi.com]
- 4. Improving the mechanical stability of zirconium-based metal–organic frameworks by incorporation of acidic modulators - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA06396A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Synthesis of Tetrakis(4-carboxyphenyl)silane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Tetrakis(4-carboxyphenyl)silane.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low yield or failure of the Grignard reaction for Tetrakis(4-bromophenyl)silane precursor.
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Question: My Grignard reaction to synthesize Tetrakis(4-bromophenyl)silane is giving a very low yield or failing completely. What are the possible causes and how can I resolve this?
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Answer: Low yields in Grignard reactions are common and can often be attributed to several factors. Here's a breakdown of potential causes and solutions:
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Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
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Quality of Magnesium: The magnesium turnings should be fresh and activated. You can activate them by stirring them vigorously under nitrogen for a few minutes before adding the solvent and alkyl halide.
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Initiation of Reaction: Sometimes the reaction fails to initiate. A small crystal of iodine can be added to the magnesium to help start the reaction. Gentle heating may also be necessary, but be cautious as the reaction can become vigorous once it starts.
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Purity of Reagents: Ensure the 1-bromo-4-iodobenzene (or other starting halide) and the silicon tetrachloride are pure. Impurities can quench the Grignard reagent.[1]
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Side Reactions: Wurtz coupling is a common side reaction. This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension.
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Issue 2: Incomplete conversion of Tetrakis(4-bromophenyl)silane to this compound.
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Question: I am observing incomplete conversion of my Tetrakis(4-bromophenyl)silane to the final carboxylic acid product. What could be the reason?
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Answer: Incomplete conversion during the carboxylation step can be due to several factors related to the lithiation and subsequent reaction with carbon dioxide.
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Inefficient Lithiation: The conversion of the aryl bromide to an aryllithium species is a critical step. Ensure you are using a sufficient excess of a strong organolithium reagent like n-butyllithium or t-butyllithium. The reaction should be carried out at low temperatures (typically -78 °C) to prevent side reactions.
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Purity of Carbon Dioxide: Use high-purity, dry carbon dioxide. This can be bubbled directly through the reaction mixture or the mixture can be poured onto a large excess of dry ice. Ensure the CO2 source is free of moisture.
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Reaction Quenching: The reaction should be quenched with an acidic workup to protonate the carboxylate salt formed. Ensure a sufficient amount of acid is used to fully protonate the product.
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Issue 3: Difficulty in purifying the final this compound product.
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Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?
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Answer: Purification of the final product can be challenging due to its low solubility in many common organic solvents.
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Recrystallization: Recrystallization is a common method for purifying solid organic compounds. For this compound, a suitable solvent system needs to be identified. Due to the presence of four carboxylic acid groups, it may be soluble in polar aprotic solvents like DMF or DMSO, from which it can be precipitated by the addition of a less polar co-solvent.
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Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and byproducts. For instance, washing with a non-polar solvent could remove any remaining brominated precursor.
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Acid-Base Extraction: The carboxylic acid groups allow for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the product is precipitated by acidifying the aqueous layer.
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Quantitative Data Summary
| Parameter | Tetrakis(4-bromophenyl)silane Synthesis | This compound Synthesis |
| Starting Materials | 1-bromo-4-iodobenzene, Magnesium, Silicon tetrachloride | Tetrakis(4-bromophenyl)silane, n-Butyllithium, Carbon Dioxide |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | Reflux | -78 °C to room temperature |
| Reported Yield | Varies, but can be scaled to gram quantities[1] | Typically high upon successful lithiation and carboxylation |
| Purification | Recrystallization[2] | Recrystallization, Acid-base extraction |
Experimental Protocols
Synthesis of Tetrakis(4-bromophenyl)silane (via Grignard Reaction)
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Magnesium Activation: Add magnesium turnings to the flask and activate them by stirring under a flow of dry nitrogen.
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Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Dissolve 1-bromo-4-iodobenzene in the same anhydrous solvent and add it to the dropping funnel. Add the halide solution dropwise to the magnesium suspension. The reaction mixture may need gentle heating to initiate. Once initiated, maintain a gentle reflux.
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Reaction with Silicon Tetrachloride: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of silicon tetrachloride in the anhydrous solvent dropwise via the dropping funnel.
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Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Synthesis of this compound
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Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Tetrakis(4-bromophenyl)silane in anhydrous THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Organolithium Reagent: Add a solution of n-butyllithium (typically 4-5 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.
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Carboxylation: After stirring for a few hours at -78 °C, pour the reaction mixture onto a large excess of crushed dry ice, or bubble dry carbon dioxide gas through the solution.
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Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.
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Isolation and Purification: The precipitated solid product can be collected by filtration, washed with water and a suitable organic solvent, and then dried. Further purification can be achieved by recrystallization or acid-base extraction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude Tetrakis(4-carboxyphenyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tetrakis(4-carboxyphenyl)silane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics and stability of this compound?
A1: this compound is a tetravalent organosilane compound featuring a central silicon atom bonded to four carboxyphenyl groups. It is expected to be a white to off-white crystalline solid with high thermal stability. Due to the presence of carboxylic acid groups, it is acidic and will react with bases. It is generally stable under normal laboratory conditions but should be protected from strong oxidizing agents and high humidity.
Q2: What is the recommended storage condition for purified this compound?
A2: Purified this compound should be stored in a tightly sealed container in a cool, dry place. To prevent degradation from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.
Q3: What are the expected impurities in crude this compound synthesized via a Grignard reaction?
A3: The synthesis of this compound typically involves the reaction of a silicon tetrahalide with a Grignard reagent derived from a 4-halobenzoic acid derivative. Potential impurities include:
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Partially substituted silanes: Tris(4-carboxyphenyl)silane, Bis(4-carboxyphenyl)silane, and Mono(4-carboxyphenyl)silane.
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Biphenyl derivatives: Formed from the coupling of the Grignard reagent.
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Unreacted starting materials: Residual silicon tetrahalide or the 4-halobenzoic acid derivative.
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Magnesium salts: Byproducts from the Grignard reaction.
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Solvent residues: Residual THF or other ethers used in the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
Issue 1: The crude product is an intractable oil or fails to solidify.
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Question: My crude this compound is an oil and will not solidify, making purification by recrystallization difficult. What should I do?
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Answer: This issue often arises from the presence of significant amounts of solvent or low-molecular-weight impurities that depress the melting point.
-
Troubleshooting Steps:
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Solvent Removal: Ensure all reaction solvents (e.g., THF, diethyl ether) have been thoroughly removed under vacuum. Gentle heating (e.g., 40-50 °C) under high vacuum can be effective.
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Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can help to wash away soluble impurities and induce crystallization of the product.
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Acid-Base Extraction: If the product is still oily, perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH) to form the sodium salt of the carboxylic acid, which will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the purified this compound.
-
-
Issue 2: Low yield after recrystallization.
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Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
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Answer: Low recovery is typically due to the high solubility of the product in the recrystallization solvent, even at low temperatures, or premature crystallization during hot filtration.
-
Troubleshooting Steps:
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Solvent Choice: The chosen solvent may be too good a solvent for your compound. If using a single solvent, try a solvent system where the product is soluble when hot but sparingly soluble when cold. For aromatic carboxylic acids, mixtures like ethanol/water or dioxane/water are often effective.
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture can help achieve this.
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Seeding: If crystallization is slow or incomplete, add a small seed crystal of pure product to induce crystallization.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration.
-
-
Issue 3: Persistent impurities in the purified product.
-
Question: After recrystallization, my product still shows impurities by NMR or LC-MS. How can I remove these?
-
Answer: This indicates that the impurities have similar solubility properties to the desired product.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: A second or even third recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Activated Carbon Treatment: If the impurities are colored, they may be removed by treating the hot solution with a small amount of activated carbon before filtration. Use activated carbon sparingly, as it can also adsorb some of the desired product.
-
Salt Formation and Recrystallization: As a more rigorous method, convert the crude acid to its salt (e.g., sodium or potassium salt) by dissolving it in a basic aqueous solution. Aromatic carboxylic acid salts can often be recrystallized from hot water. After recrystallization of the salt, re-acidify the solution to precipitate the purified acid. This is particularly effective for removing non-acidic impurities.
-
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general procedure based on the properties of aromatic carboxylic acids and is a good starting point for the purification of crude this compound.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Salt Formation
This method is more rigorous and is effective for removing non-acidic impurities.
-
Dissolution in Base: Dissolve the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH). Use the minimum amount of base required to achieve a clear solution.
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash it with an organic solvent such as dichloromethane or ethyl acetate to remove any non-acidic organic impurities.
-
Recrystallization of the Salt (Optional): The sodium salt of this compound may be recrystallized from hot water at this stage for further purification.
-
Precipitation of the Acid: Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). A white precipitate of the purified this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Potential Impurities in Crude this compound and Recommended Purification Strategies
| Impurity Type | Common Examples | Potential Impact on Product | Recommended Removal Strategy |
| Partially Substituted Silanes | Tris(4-carboxyphenyl)silane | Difficult to separate due to similar structure and polarity. | Multiple recrystallizations, potentially from different solvent systems. |
| Coupling Byproducts | 4,4'-Biphenyldicarboxylic acid | Can co-crystallize with the product. | Recrystallization. Salt formation can be effective if the pKa values differ significantly. |
| Unreacted Starting Materials | 4-Halobenzoic acid derivative | Can affect the purity and yield. | Acid-base extraction. |
| Inorganic Salts | Magnesium halides (e.g., MgBrCl) | Can be occluded in the crystalline product. | Washing the crude product with water before recrystallization. Purification via salt formation. |
| Solvent Residues | Tetrahydrofuran (THF), Diethyl ether | Can prevent crystallization and affect analytical data. | Thorough drying under vacuum. |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification challenges.
Side reactions to avoid during the synthesis of Tetrakis(4-carboxyphenyl)silane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Tetrakis(4-carboxyphenyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are its critical aspects?
The most common and established method for synthesizing this compound is via a Grignard reaction.[1] This process involves two main stages:
-
Formation of a Tetra-ester Precursor: A Grignard reagent is prepared from an ester-protected 4-halobenzoic acid (e.g., methyl 4-bromobenzoate). This reagent is then reacted with a silicon source, typically silicon tetrachloride (SiCl₄), to form the tetra-ester intermediate, Tetrakis(4-methoxycarbonylphenyl)silane.[2][3] The ester group is crucial as the free carboxylic acid is incompatible with the highly basic Grignard reagent.
-
Hydrolysis: The resulting tetra-ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.[3]
Critical aspects to control are maintaining strictly anhydrous (water-free) conditions and ensuring the correct stoichiometry and order of reagent addition.[1]
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields are typically traced back to issues with the Grignard reagent. Key factors include:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or inert gas will quench the reagent, preventing it from reacting with the silicon tetrachloride.[2]
-
Incomplete Grignard Formation: The reaction between magnesium metal and the aryl halide can be slow to initiate. Ensure the magnesium turnings are fresh and activated.
-
Impure Reagents: The starting aryl halide must be pure and dry. Impurities can interfere with the Grignard reagent formation.
Q3: My final product analysis shows a mixture of partially substituted silanes. How can I ensure full substitution?
The formation of incompletely substituted intermediates (e.g., trichloro(4-carboxyphenyl)silane) is a common side reaction. To drive the reaction towards the fully substituted product (R₄Si), consider the following:[1][4]
-
Order of Addition: Employ a "normal addition" protocol. This involves adding the silicon tetrachloride (SiCl₄) solution slowly to the pre-formed Grignard reagent. This maintains an excess of the Grignard reagent throughout the reaction, favoring complete substitution.[1] Avoid "reverse addition" (adding the Grignard to the SiCl₄), which is used when partial substitution is desired.[1]
-
Molar Ratio: Use a slight excess of the Grignard reagent (e.g., 4.1 to 4.5 equivalents) relative to silicon tetrachloride to ensure all four chlorine atoms are replaced.
-
Reaction Temperature & Solvent: Using a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether allows the reaction to be run at a higher temperature, which can help overcome steric hindrance and promote full substitution.[1]
Q4: I've isolated an insoluble, glass-like solid from my reaction. What is this impurity and how is it formed?
This is likely due to the formation of polysiloxanes. This side reaction occurs when chlorosilane intermediates or the silicon tetrachloride starting material are exposed to water.[2][5] The Si-Cl bonds are readily hydrolyzed to form silanols (Si-OH), which then rapidly condense to form stable Si-O-Si (siloxane) bridges, leading to polymeric materials. To prevent this, all stages of the synthesis must be conducted under strictly anhydrous and inert conditions until the final aqueous workup (quenching) step.
Q5: What is the best way to purify the final this compound product?
Purification can be challenging due to the low solubility of the final product in many common organic solvents.[6] A common and effective method involves:
-
Initial Precipitation: After hydrolysis, the crude product often precipitates from the acidic aqueous solution.
-
Washing: The collected solid should be washed thoroughly with water to remove inorganic salts and then with a non-polar organic solvent to remove organic-soluble impurities.
-
Recrystallization/Digestion: The crude product can be purified by recrystallization or digestion in a suitable high-boiling polar solvent, such as DMF or DMSO, followed by cooling and filtration.[7]
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no heat, no color change). | Inactive magnesium; presence of moisture; inhibitor on aryl halide. | Use fresh magnesium turnings, crush them lightly. Ensure all glassware is oven-dried and reagents are anhydrous. Add a small crystal of iodine to initiate the reaction. |
| Low yield of the desired product. | Grignard reagent was quenched by water or atmospheric moisture.[2] | Rigorously dry all solvents, glassware, and inert gas. Perform the reaction under a positive pressure of nitrogen or argon. |
| Product is a mixture of mono-, di-, tri-, and tetra-substituted silanes. | Incorrect order of addition; insufficient Grignard reagent.[1] | Add SiCl₄ slowly to the Grignard reagent solution ("normal addition"). Use a slight molar excess of the Grignard reagent. |
| Formation of a white, insoluble, polymeric precipitate. | Hydrolysis of Si-Cl bonds by trace amounts of water, leading to polysiloxanes.[5] | Maintain strict anhydrous conditions throughout the reaction and initial workup stages. |
| Difficulty in purifying the final product. | Low solubility of the tetracarboxylic acid.[6] | Wash the crude product extensively. Attempt recrystallization from high-boiling polar solvents like DMF or perform a solvent digestion. |
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(4-methoxycarbonylphenyl)silane (Precursor)
-
Materials: Magnesium turnings, iodine (crystal), methyl 4-bromobenzoate, silicon tetrachloride (SiCl₄), anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, 1M HCl.
-
Methodology:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas.
-
Grignard Formation: Add magnesium turnings (4.5 eq.) to the flask. Add a solution of methyl 4-bromobenzoate (4.0 eq.) in anhydrous THF via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is typically stirred and gently heated until the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of silicon tetrachloride (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the SiCl₄ solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining a low temperature.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Cool the mixture again in an ice bath and quench the reaction by slowly adding saturated aqueous ammonium chloride solution, followed by 1M HCl.
-
Extraction & Purification: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude tetra-ester can be purified by column chromatography on silica gel.
-
Protocol 2: Hydrolysis to this compound
-
Materials: Tetrakis(4-methoxycarbonylphenyl)silane, lithium hydroxide (LiOH) or potassium hydroxide (KOH), tetrahydrofuran (THF), methanol (MeOH), water, 3M HCl.
-
Methodology:
-
Reaction: Dissolve the tetra-ester precursor in a mixture of THF, methanol, and water. Add an excess of LiOH or KOH (e.g., 10 eq.).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed (typically 12-48 hours).
-
Precipitation: Cool the reaction mixture to room temperature. Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and filter if necessary.
-
Acidification: Cool the clear aqueous solution in an ice bath and acidify by slowly adding 3M HCl until the pH is ~1. A white precipitate of this compound will form.
-
Isolation: Stir the suspension in the cold for an hour, then collect the solid product by vacuum filtration. Wash the solid extensively with cold deionized water and then with a small amount of a non-polar solvent like hexane. Dry the final product in a vacuum oven.
-
Visualizations
Caption: Logical flow of the main synthesis pathway and key side reactions.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. gelest.com [gelest.com]
- 2. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]
- 5. US2521390A - Manufacture of organo silicon compounds by the grignard reaction - Google Patents [patents.google.com]
- 6. digital.wpi.edu [digital.wpi.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Porosity Control of MOFs using Tetrakis(4-carboxyphenyl)silane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the porosity of Metal-Organic Frameworks (MOFs) using the tetrahedral ligand, tetrakis(4-carboxyphenyl)silane (TCPSi). The following sections offer frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TCPSi) in MOF synthesis?
A1: this compound is a tetratopic carboxylate linker with a rigid tetrahedral geometry.[1] This specific shape and the four available carboxylic acid groups make it an excellent building block for creating three-dimensional, porous MOF structures.[2] Its rigid nature helps in the formation of stable frameworks with predictable topologies.
Q2: Which metal ions are commonly used with TCPSi to synthesize MOFs?
A2: TCPSi has been successfully used to synthesize MOFs with various metal ions, most notably Zirconium (Zr) and Nickel (Ni).[3][4] Zr-based MOFs using TCPSi have shown high stability and significant porosity.[3] Ni-based MOFs with TCPSi have also been synthesized, resulting in structures with varying dimensionality and porosity depending on the synthesis conditions and the presence of other co-ligands.[4]
Q3: How can I control the porosity of MOFs synthesized with TCPSi?
A3: The porosity of TCPSi-based MOFs can be controlled by several key synthesis parameters:
-
Modulators: The addition of monocarboxylic acids, such as formic acid or acetic acid, can compete with the TCPSi linker during synthesis. This competition can introduce defects into the MOF structure, leading to the formation of hierarchical pores (a combination of micropores and mesopores) and an overall increase in accessible surface area.[5][6]
-
Solvent System: The choice of solvent or a mixture of solvents can influence the nucleation and growth of MOF crystals, thereby affecting their size, morphology, and porosity.[7][8] The solvent can also act as a template or a structure-directing agent.[9]
-
Temperature: The reaction temperature plays a crucial role in the kinetics of MOF formation. Higher temperatures can lead to more crystalline materials and can help in removing residual solvent and unreacted linkers from the pores, thus increasing the accessible pore volume.[4]
-
Reactant Concentrations: The molar ratio of the metal precursor to the TCPSi linker can impact the final structure and the degree of interpenetration, which in turn affects the porosity.[7]
Q4: What are the expected porosity values for TCPSi-based MOFs?
A4: The porosity can vary significantly based on the metal center and synthesis conditions. For example, a Zr-based MOF synthesized with TCPSi has been reported to have a BET specific surface area of 1402 m²/g.[3][6][10] For Ni-based systems, both microporous and nonporous structures have been achieved by varying the synthesis conditions and co-ligands.[4]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of TCPSi-based MOFs and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Porosity or Non-porous Material | - Interpenetration of multiple MOF networks.- Pores are filled with unreacted starting materials or solvent molecules.- Formation of a dense, non-porous phase. | - Adjust the solvent system. Using bulkier solvent molecules can sometimes prevent interpenetration.[7]- Optimize the activation process. Increase the temperature and/or duration of solvent exchange and vacuum drying to ensure complete removal of guest molecules.[1]- Modify the synthesis temperature or reactant concentrations to favor the formation of the desired porous phase.[4] |
| Poor Crystallinity or Amorphous Product | - Reaction kinetics are too fast, leading to rapid precipitation instead of crystal growth.- Inappropriate reaction temperature or time. | - Introduce a modulator (e.g., acetic acid, formic acid) to slow down the reaction rate and promote the growth of larger, more ordered crystals.[5]- Systematically vary the synthesis temperature and reaction time. Slower heating rates or longer reaction times can sometimes improve crystallinity.[11]- Ensure the purity of starting materials and solvents. |
| Difficulty in Reproducing Results | - Minor variations in synthesis conditions can have a significant impact.- Sensitivity to water content in solvents or starting materials. | - Precisely control all experimental parameters, including reactant concentrations, modulator amount, temperature, and reaction time.- Use anhydrous solvents and store starting materials in a desiccator to minimize water contamination, especially for water-sensitive MOFs.[12] |
| Crystal Degradation After Synthesis | - The synthesized MOF is unstable in air or the solvent used for washing.- The framework collapses upon removal of the guest molecules from the pores. | - Perform all post-synthesis handling (e.g., washing, solvent exchange) in an inert atmosphere (e.g., a glovebox).- Instead of decanting the mother liquor, keep the crystals wet with the reaction solvent until characterization.[12]- Employ a gentler activation method, such as supercritical CO₂ drying, to prevent pore collapse.[13] |
| Formation of Unexpected Crystal Phases | - The presence of impurities in the reactants or solvents.- The specific solvent system favors a different coordination environment for the metal ion. | - Use high-purity reagents and solvents.- Experiment with different solvents or solvent mixtures, as the coordination ability of the solvent can influence the final structure.[8] |
Experimental Protocols
Protocol 1: Synthesis of a Porous Zr-TCPSi MOF
This protocol is adapted from the synthesis of a (4,8)-connected Zr-MOF with flu topology.[3]
Materials:
-
This compound (TCPSi)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
In a 20 mL scintillation vial, dissolve 6.40 mg (0.0125 mmol) of TCPSi and 16.10 mg (0.0500 mmol) of ZrOCl₂·8H₂O in a solvent mixture of 2 mL of DMF and 1.2 mL of formic acid.
-
Sonicate the mixture until all solids are fully dissolved.
-
Seal the vial tightly and place it in a preheated oven at 130°C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless, distorted-octahedron-shaped crystals should be visible.
-
Collect the crystals by filtration.
-
Wash the collected crystals thoroughly with fresh DMF.
-
Dry the crystals in an oven at 40°C for 10 hours to obtain the as-synthesized material.
Activation:
-
To remove the solvent molecules from the pores, immerse the as-synthesized crystals in a fresh solvent (e.g., methanol or acetone) for several days, replacing the solvent periodically.
-
After solvent exchange, filter the crystals and dry them under a dynamic vacuum at 200°C for 12 hours. This activation step is crucial to achieve a high surface area and accessible porosity.
Protocol 2: General Approach for Porosity Control using Modulators
This protocol provides a general framework for tuning the porosity of TCPSi-based MOFs by varying the concentration of a modulator.
Materials:
-
This compound (TCPSi)
-
Metal precursor (e.g., ZrOCl₂·8H₂O or Ni(NO₃)₂·6H₂O)
-
Solvent (e.g., DMF)
-
Modulator (e.g., acetic acid or formic acid)
Procedure:
-
Set up a series of parallel reactions in separate vials.
-
In each vial, keep the concentration of the metal precursor and TCPSi constant.
-
Vary the molar equivalents of the modulator added to each vial. A typical range to explore would be from 0 to 100 equivalents with respect to the TCPSi linker.
-
Follow the general synthesis procedure as outlined in Protocol 1 (adjusting the solvent and temperature as needed for the specific metal system).
-
After synthesis and initial washing, activate all samples under identical conditions to ensure a fair comparison.
-
Characterize the porosity of each sample using N₂ adsorption-desorption isotherms to determine the BET surface area, pore volume, and pore size distribution.
Quantitative Data
The following tables summarize how different synthesis parameters can influence the porosity of MOFs. While specific data for systematically varied TCPSi-based MOFs is still emerging, the trends observed in similar systems provide valuable guidance.
Table 1: Effect of Modulator Concentration on Porosity of a Zr-based MOF (Illustrative Example)
| Modulator (Formic Acid) Equivalents | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| 0 | 1250 | 0.55 | 10.2 |
| 20 | 1380 | 0.62 | 10.5 |
| 50 | 1520 | 0.75 | 10.8 (and some mesopores) |
| 100 | 1450 | 0.71 | 10.6 (with more pronounced mesoporosity) |
Note: This data is illustrative and based on general trends observed in modulator-based defect engineering of Zr-MOFs. The optimal modulator concentration needs to be determined experimentally for each specific system.[5][6]
Table 2: Effect of Synthesis Temperature on Porosity of a Carboxylate-based MOF (Illustrative Example)
| Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 80 | 950 | 0.42 |
| 100 | 1100 | 0.48 |
| 120 | 1350 | 0.58 |
| 140 | 1320 | 0.56 |
Note: This data illustrates the general trend that porosity often increases with synthesis temperature up to an optimal point, beyond which framework stability might be compromised or a different phase might form.[4]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and porosity control of TCPSi-based MOFs.
References
- 1. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. Modulator-Dependent Dynamics Synergistically Enabled Record SO2 Uptake in Zr(IV) Metal-Organic Frameworks Based on Pyrene-Cored Molecular Quadripod Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Performance of Tetrakis(4-carboxyphenyl)silane Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-carboxyphenyl)silane (TCPSi) and related catalytic materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, activation, and catalytic application, helping you overcome poor catalytic performance and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPSi) and why is it used in catalysis?
A1: this compound (TCPSi) is a tetrahedral organic linker molecule. Its rigid, three-dimensional structure and the presence of four carboxylic acid groups make it an excellent building block for creating highly porous and stable materials like Metal-Organic Frameworks (MOFs).[1] These materials often exhibit high surface areas and well-defined active sites, which are crucial for effective heterogeneous catalysis. When used as a ligand, TCPSi can create robust frameworks capable of hosting catalytically active metal centers.
Q2: What are the common applications of TCPSi-based catalysts?
A2: TCPSi and its porphyrin analogs are versatile in catalysis. They are frequently employed in oxidation reactions, such as the epoxidation of olefins and the oxidation of alcohols and hydrocarbons.[2][3] Additionally, they have shown promise in photocatalytic processes, including the degradation of organic pollutants and CO2 reduction.[4][5] Their porous nature also makes them suitable for shape-selective catalysis.
Q3: How can I confirm the successful synthesis of my TCPSi-based material?
A3: A combination of characterization techniques is essential.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups of the TCPSi linker and the successful coordination to metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and confirm the removal of solvent molecules.
-
Gas Sorption Analysis (e.g., N2 adsorption at 77K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical indicators of the material's porosity.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized catalyst.
Q4: What is catalyst deactivation and how does it apply to TCPSi materials?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For TCPSi-based materials, particularly when used in MOFs or with porphyrin analogues, deactivation can occur through several mechanisms:
-
Leaching of Active Sites: The metal ions that form the catalytic centers can detach from the framework, especially under harsh reaction conditions.
-
Pore Blockage (Fouling): Reactant molecules, intermediates, or byproducts can block the pores of the material, preventing substrates from reaching the active sites.
-
Structural Collapse: The framework may lose its crystallinity and porous structure due to thermal or chemical instability.[6] For instance, some zirconium-based MOFs can be unstable in water or basic media.
-
Photobleaching: In photocatalytic applications, the porphyrin-like structures can be degraded by reactive oxygen species, leading to a loss of photoactivity.[4]
-
Self-Oxidation: Metalloporphyrin centers can undergo self-oxidation, which deactivates the catalyst.[2]
Troubleshooting Guide for Poor Catalytic Performance
This guide addresses common issues that can lead to suboptimal results in your experiments.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Recommended Action & Characterization |
| Incomplete Synthesis or Impure Material | Verify the purity and structure of the TCPSi linker and the final catalytic material. | - For TCPSi linker: Use NMR and FTIR to confirm the chemical structure. - For the final catalyst: Perform PXRD to check for crystallinity and phase purity. Use TGA to ensure proper activation and solvent removal. |
| Inactive Catalytic Sites | The active metal centers may not be correctly incorporated or may be in the wrong oxidation state. | - Elemental Analysis (ICP-MS or EDS): Confirm the presence and loading of the desired metal. - X-ray Photoelectron Spectroscopy (XPS): Determine the oxidation state of the metal centers. |
| Poor Substrate Accessibility | The pores of the catalyst may be blocked, or the substrate may be too large to enter the pores. | - Gas Sorption Analysis: Measure the BET surface area and pore size distribution to ensure the material is porous. - Catalyst Regeneration: Attempt a regeneration protocol (see Issue 4) to clear blocked pores. - Substrate Size Consideration: Compare the kinetic diameter of your substrate with the pore size of your catalyst. |
| Sub-optimal Reaction Conditions | The temperature, pressure, solvent, or reaction time may not be ideal for the catalytic reaction. | - Literature Review: Compare your reaction conditions with established protocols for similar catalysts and reactions. - Systematic Optimization: Vary one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions. |
Issue 2: Low Product Selectivity
| Possible Cause | Troubleshooting Step | Recommended Action & Characterization |
| Presence of Multiple Active Sites | The catalyst may have different types of active sites (e.g., on the metal nodes and within the linker) that catalyze different reactions. | - Selective Poisoning Experiments: Use probe molecules that selectively block one type of active site to identify the source of the side reactions. - Catalyst Modification: Attempt to modify the synthesis to favor the formation of the desired active site. |
| Reaction Occurring on the External Surface | Reactions on the outer surface of the catalyst particles may be less selective than those occurring within the pores. | - Varying Particle Size: Synthesize catalysts with different particle sizes. If selectivity changes, surface reactions are likely significant. - Passivation of External Surface: Use a large, non-reactive molecule to block the active sites on the external surface. |
Issue 3: Catalyst Instability and Decomposition
| Possible Cause | Troubleshooting Step | Recommended Action & Characterization |
| Harsh Reaction Conditions | High temperatures, extreme pH, or certain solvents can cause the catalyst framework to degrade. | - Post-Reaction Characterization: Analyze the used catalyst with PXRD and gas sorption to check for loss of crystallinity and porosity. - Milder Reaction Conditions: If possible, reduce the reaction temperature or choose a more compatible solvent. |
| Leaching of Metal Centers | The active metal centers may be leaching into the reaction solution. | - Hot Filtration Test: Filter the catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is occurring. - Analysis of Filtrate: Use ICP-MS to quantify the amount of metal that has leached into the solution. |
Issue 4: Difficulty in Catalyst Regeneration and Reuse
| Possible Cause | Troubleshooting Step | Recommended Action & Characterization |
| Irreversible Pore Fouling | Some byproducts or polymers formed during the reaction may be strongly adsorbed and cannot be removed by simple washing. | - TGA of Used Catalyst: Look for significant mass loss at temperatures above the boiling point of the solvent, which could indicate the presence of strongly adsorbed species. - Solvent Extraction: Try washing the catalyst with different solvents, including those with higher polarity or coordinating ability. |
| Structural Transformation | The catalyst may have undergone an irreversible change in its crystal structure. | - PXRD of Used Catalyst: Compare the diffraction pattern of the used catalyst with that of the fresh catalyst. - Re-synthesis: If the structure has collapsed, re-synthesis is necessary. Consider if milder reaction or regeneration conditions are needed for future runs. |
Quantitative Data Summary
The following tables summarize typical performance data for TCPSi-analogous (porphyrin-based) materials in various catalytic reactions. This data is intended to provide a benchmark for your own experiments.
Table 1: Performance of Porphyrin-Based MOFs in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| MMPF-3 (Co-porphyrin MOF) | trans-stilbene | PhIO | 60 | 67 (epoxide) | [2] |
| CZJ-1 (Mn-porphyrin MOF) | styrene | PhIO | >99 | 98 (epoxide) | [2] |
| ZnMn-RPM | cyclohexane | PhIO | 20 | 83 (cyclohexanol) | [2] |
| Fe-TCPP-PMO | cyclohexene | H₂O₂ | - | Good | [7] |
Table 2: Physical Properties of Porphyrin-Based Catalytic Materials
| Material | BET Surface Area (m²/g) | Pore Diameter (nm) | Reference |
| TCPP-PMO-n | >400 | ~8.7 | [7] |
| PCN-222(Fe) | 2200 | - | [8] |
| FePc-POP | 427 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP) - An Analogue to TCPSi
This protocol is for the synthesis of H₂TCPP, a common analogue used in similar catalytic materials.
Materials:
-
Pyrrole
-
4-Formylbenzoic acid
-
Propionic acid
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-formylbenzoic acid (e.g., 3.04 g, 20.25 mmol) and freshly distilled pyrrole (e.g., 1.4 g, 20.25 mmol) in propionic acid (e.g., 75 mL).[10]
-
Reflux the mixture for 2 hours. The solution will turn dark.[10]
-
Cool the reaction mixture to room temperature.
-
Dilute the solution with methanol (e.g., 80 mL) and stir in an ice bath for 30 minutes to precipitate the product.[10]
-
Collect the solid product by centrifugation or filtration.
-
Wash the solid repeatedly with methanol and warm pure water to remove unreacted starting materials and solvent.[10]
-
Dry the resulting purple powder under vacuum.
Protocol 2: General Procedure for Catalytic Oxidation of Cyclohexane
This is a general protocol for testing the catalytic activity of a TCPSi-based material in the oxidation of cyclohexane.
Materials:
-
TCPSi-based catalyst
-
Cyclohexane (substrate)
-
Hydrogen peroxide (H₂O₂) or other suitable oxidant
-
Methanol:Dichloromethane (3:1) mixture (solvent)
-
Decane (internal standard for GC analysis)
Procedure:
-
Prepare a stock solution of the solvent mixture containing the internal standard.
-
In a small vial, add the TCPSi-based catalyst (e.g., a specific molar percentage relative to the substrate).
-
Add the solvent with the internal standard to the vial.
-
Add the cyclohexane substrate.
-
Chill the reaction vial in an ice bath for 5 minutes.[7]
-
Slowly add the hydrogen peroxide oxidant to the reaction mixture while keeping it in the ice bath.[7]
-
Stir the reaction for the desired amount of time (e.g., 45 minutes).
-
Take an aliquot of the reaction mixture, filter out the catalyst, and analyze the product distribution using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Run control experiments without the catalyst and without the oxidant to ensure the reaction is catalyzed and requires the oxidant.[7]
Visualizations
Caption: A general workflow for the synthesis of this compound (TCPSi).
Caption: A simplified catalytic cycle for an oxidation reaction mediated by a metal center (M) in a TCPSi-based material.
Caption: A decision tree for troubleshooting poor catalytic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Porphyrins as Catalysts in Scalable Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libsearch.cbs.dk [libsearch.cbs.dk]
- 5. Porphyrin-based metal–organic frameworks for photo(electro)catalytic CO 2 reduction - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE01748J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
Comparing Tetrakis(4-carboxyphenyl)silane with other tetratopic linkers
A Comparative Guide to Tetratopic Linkers for Advanced Material Synthesis: Tetrakis(4-carboxyphenyl)silane and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced porous materials, the choice of organic linker is paramount. Tetratopic linkers, with their four points of connection, are instrumental in building robust and highly porous three-dimensional frameworks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This guide provides a detailed comparison of this compound (TCPS) with other prominent tetratopic linkers: Tetrakis(4-carboxyphenyl)porphyrin (TCPP), Adamantane-1,3,5,7-tetracarboxylic acid (ATC), and Tetrakis(4-carboxyphenyl)methane (TCPM).
Introduction to Tetratopic Linkers
Tetratopic linkers are molecules that possess four functional groups, typically carboxylates, capable of coordinating to metal ions or clusters to form extended networks. The geometry and chemical nature of the linker dictate the topology, porosity, stability, and ultimately the functional properties of the resulting framework.
This compound (TCPS) is a tetrahedral linker centered on a silicon atom. The silicon core offers a unique electronic environment and bond angles compared to its carbon analogue, influencing the properties of the resulting MOFs.[1][2]
Tetrakis(4-carboxyphenyl)porphyrin (TCPP) is a planar, macrocyclic linker with four carboxyphenyl arms. The porphyrin core can be metalated to introduce catalytic or photofunctional properties directly into the MOF framework.[3][4][5][6][7][8]
Adamantane-1,3,5,7-tetracarboxylic acid (ATC) is a rigid, aliphatic linker with a diamondoid core. Its tetrahedral geometry and saturated hydrocarbon structure can lead to frameworks with high thermal stability and unique hydrophobic properties.[9][10][11]
Tetrakis(4-carboxyphenyl)methane (TCPM) is the carbon analogue of TCPS, providing a direct comparison for the effect of the central atom (C vs. Si) on the framework's properties. It is known to form MOFs with high water adsorption capacity.[1][12][13]
Comparative Data on MOF Properties
The choice of a tetratopic linker significantly impacts the properties of the resulting Metal-Organic Frameworks. The following table summarizes key performance metrics for MOFs synthesized from TCPS and its alternatives.
| Property | MOF from TCPS | MOF from TCPP (PCN-222) | MOF from ATC (MOF-11) | MOF from TCPM (MOF-841) |
| BET Surface Area | 1402 m²/g[14][15] | ~2000 m²/g[16] | 627 m²/g (Langmuir)[10] | High, noted for water adsorption[1] |
| Thermal Stability | Up to 200 °C[14][15] | High stability[3] | Up to 260 °C (after guest removal)[17] | Thermally stable |
| Chemical Stability | Stable in air and acid; unstable in water and base[14][15] | High durability in aqueous solutions (pH 2-11)[3] | Stable after removal of coordinated water[17] | Good water stability[1] |
| Topology | flu (with Zr)[14][15] | csq (in PCN-222)[18] | pts (with Cu)[19] | flu (with Zr)[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of high-quality MOFs. Below are representative protocols for the synthesis of MOFs using the discussed tetratopic linkers.
Synthesis of a Zr-based MOF with this compound (TCPS)
A mixture of this compound (6.40 mg, 0.0125 mmol) and ZrOCl₂·8H₂O (16.10 mg, 0.0500 mmol) is ultrasonically dissolved in a solvent mixture of DMF (2 mL) and formic acid (1.2 mL). The resulting mixture is then heated in a sealed container at 130°C for 48 hours. After cooling to room temperature, the crystalline product is collected.[1]
Synthesis of a Co-based MOF with Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
Cobalt nitrate hexahydrate and TCPP are dissolved in a mixed solvent of DMA (dimethylacetamide), MeOH, and H₂O (4:1:1 v/v/v) in a high-pressure vessel with the aid of ultrasonication. The vessel is then sealed and heated under solvothermal conditions to yield the Co-Por MOF.[4]
Synthesis of MOF-11 with Adamantane-1,3,5,7-tetracarboxylic acid (ATC)
A mixture of H₄ATC (0.069 g, 0.22 mmol) and Cu(NO₃)₂·2.5H₂O (0.110 g, 0.47 mmol) in an aqueous solution of NaOH (6.0 x 10⁻⁵ mmol) is heated to 190 °C for 24 hours. This hydrothermal synthesis results in the formation of green crystals of MOF-11.[17]
Synthesis of MOFs with Tetrakis(4-carboxyphenyl)methane (TCPM)
The synthesis of MOFs using TCPM generally involves dissolving the linker and a metal salt precursor in a polar aprotic solvent such as DMF or DMSO. The solution is then heated in a sealed vial for a specific period to facilitate the solvothermal synthesis of the crystalline MOF.[12]
Visualizing Linker Structures and Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared tetratopic linkers and a general workflow for MOF synthesis and characterization.
Caption: Molecular structures of the compared tetratopic linkers.
Caption: General workflow for MOF synthesis and characterization.
Conclusion
The selection of a tetratopic linker is a critical decision in the design of porous materials. This compound offers a valuable building block for constructing MOFs with significant porosity. However, alternative linkers such as TCPP, ATC, and TCPM provide access to a wider range of properties. TCPP is ideal for incorporating photo- or catalytically active sites, ATC for generating highly robust and hydrophobic frameworks, and TCPM for applications requiring high water stability and adsorption. This guide provides a foundational comparison to aid researchers in selecting the optimal tetratopic linker for their specific application needs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metalloporphyrin Metal–Organic Frameworks: Eminent Synthetic Strategies and Recent Practical Exploitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrin-Based Metal-Organic Framework Materials: Design, Construction, and Application in the Field of Photocatalysis [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 17. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. yaghi.berkeley.edu [yaghi.berkeley.edu]
Validating the Purity and Structure of Synthesized Tetrakis(4-carboxyphenyl)silane: A Comparative Guide
For researchers and professionals in drug development and materials science, the precise synthesis and rigorous validation of novel molecular building blocks are paramount. Tetrakis(4-carboxyphenyl)silane (TCPSi) represents a promising scaffold, offering a tetrahedral presentation of functional carboxylic acid groups from a central silicon atom. This guide provides a comprehensive overview of the experimental protocols for validating the purity and structure of synthesized TCPSi, and objectively compares its key characteristics with its well-established carbon-analogue, Tetrakis(4-carboxyphenyl)methane.
Comparison of this compound and its Carbon Analogue
A direct comparison of the physical and structural properties of this compound and Tetrakis(4-carboxyphenyl)methane is essential for selecting the appropriate molecular core for specific applications. The central atom (silicon vs. carbon) influences bond lengths, bond angles, and overall molecular stability, which in turn can affect the properties of resulting materials such as metal-organic frameworks (MOFs) or dendrimers.
| Property | This compound (TCPSi) | Tetrakis(4-carboxyphenyl)methane |
| CAS Number | 10256-84-5[1][2][3] | 160248-28-2[4] |
| Molecular Formula | C₂₈H₂₀O₈Si[1][5] | C₂₉H₂₀O₈[4] |
| Molecular Weight | 512.5 g/mol [1][5] | 496.47 g/mol [4] |
| Appearance | White to off-white solid (predicted) | White to light yellow powder[4] |
| Purity (Typical) | >98% (synthesis dependent) | ≥ 97% (HPLC)[4] |
Experimental Validation Workflow
The successful synthesis of this compound necessitates a multi-step analytical workflow to confirm its identity, purity, and structural integrity. This process involves a sequence of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Detailed Experimental Protocols
The following sections detail the experimental methodologies for the key analytical techniques used to validate the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. For a highly symmetric molecule like this compound, the NMR spectra are expected to be relatively simple.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show two doublets in the aromatic region, corresponding to the protons on the phenyl rings, and a broad singlet for the carboxylic acid protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should reveal signals for the quaternary silicon-bound carbon, the four aromatic carbons, and the carboxylic acid carbon.
Expected Spectral Data for this compound:
| Technique | Expected Chemical Shifts (δ) |
| ¹H NMR | Aromatic protons: ~7.5-8.2 ppm (two doublets, AA'BB' system), Carboxylic acid proton: >10 ppm (broad singlet) |
| ¹³C NMR | Aromatic carbons: ~128-140 ppm, Silicon-bound carbon: ~135 ppm, Carboxylic acid carbon: ~167 ppm |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of ionizable carboxylic acid groups.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Interpretation: The most abundant ion should correspond to the calculated mass of the deprotonated molecule.
Expected Mass Spectrometry Data:
| Compound | Ionization Mode | Calculated m/z | Observed m/z |
| TCPSi | ESI- | [M-H]⁻ = 511.09 | ~511.1 |
| TCPSi | ESI- | [M+Na-2H]⁻ = 533.07 | ~533.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule, particularly the carboxylic acid groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried sample or use an ATR-FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches.
Characteristic FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C=C (Aromatic) | 1400-1600 |
| C-H (Aromatic) | 3000-3100 |
Logical Pathway for Structural Confirmation
The confirmation of the target structure is a process of logical deduction based on the convergence of data from multiple analytical techniques. Each technique provides a piece of evidence that, when combined, leads to an unambiguous structural assignment.
Caption: Logical flow from experimental data to structural confirmation of TCPSi.
By following these detailed protocols and comparative data, researchers can confidently validate the synthesis, purity, and structure of this compound, enabling its application in the development of novel materials and therapeutic agents.
References
A comparative study of the catalytic efficiency of silane vs. non-silane linkers
For researchers, scientists, and drug development professionals, the choice of linker for catalyst immobilization is a critical parameter that can significantly influence reaction efficiency, catalyst stability, and overall process viability. This guide provides an objective comparison of the catalytic efficiency of traditional silane-based linkers against common non-silane alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, catalyst reusability, and improved stability. The linker molecule, which tethers the catalyst to the support, plays a pivotal role in the performance of the immobilized system. Silane linkers, particularly organofunctional silanes like aminopropyltriethoxysilane (APTES) and mercaptopropyltrimethoxysilane (MPTMS), are widely used for their ability to form stable covalent bonds with oxide-rich surfaces such as silica. However, a range of non-silane linkers, including those with thiol, phosphonate, and carboxylate functionalities, present viable alternatives with distinct advantages in specific applications. This guide will delve into a comparative analysis of these linker types, focusing on their impact on catalytic efficiency.
Silane Linkers: The Industry Standard
Silane linkers are organosilicon compounds that possess both an organic functional group and a hydrolyzable group. The hydrolyzable group (e.g., alkoxy) reacts with the hydroxyl groups on the surface of inorganic supports to form stable siloxane (Si-O-Si) bonds. The organic functional group then serves as an anchor point for the catalyst.
Common Silane Linkers and Their Applications
-
Aminopropyltriethoxysilane (APTES): Provides a primary amine group for further functionalization, often used for enzyme and metal catalyst immobilization.
-
Mercaptopropyltrimethoxysilane (MPTMS): Offers a thiol group that has a high affinity for noble metals like palladium and gold, making it ideal for cross-coupling catalysts.
-
Glycidoxypropyltrimethoxysilane (GPTMS): Contains an epoxide ring that can react with various nucleophiles, providing a versatile platform for catalyst attachment.
Comparative Analysis of Catalytic Efficiency
The choice of linker can significantly impact the catalytic activity of the immobilized species. This section compares the performance of silane linkers with prominent non-silane alternatives.
Silane vs. Thiol Linkers
Thiol-terminated linkers, which can be part of a silane molecule (e.g., MPTMS) or a non-silane molecule, are particularly effective for immobilizing soft metal catalysts.
Table 1: Comparison of Silane (Amine-terminated) vs. Thiol-terminated Linkers for Palladium Nanoparticle Immobilization and Catalytic Activity in Suzuki-Miyaura Cross-Coupling
| Linker Type | Support | Catalyst | Reaction | Yield (%) | Catalyst Leaching | Reference |
| Aminopropyltriethoxysilane (APTES) | Silica | Pd Nanoparticles | Suzuki-Miyaura | 85-95% | Moderate | [1] |
| Mercaptopropyltrimethoxysilane (MPTMS) | Silica | Pd Nanoparticles | Suzuki-Miyaura | >95% | Low (3 ppb Pd) | [2] |
Key Findings:
-
Thiol-terminated silanes (MPTMS) generally exhibit superior performance for palladium-catalyzed reactions due to the strong affinity of sulfur for palladium, leading to lower catalyst leaching and higher yields.[2]
-
Amine-terminated silanes (APTES) are also effective but may result in greater catalyst leaching under harsh reaction conditions.[1]
Silane vs. Phosphonate Linkers
Phosphonate linkers offer an alternative to silanes for binding to metal oxide surfaces and have shown promise in creating stable and active catalytic systems.
Table 2: Comparison of Silane vs. Phosphonate Linkers for Catalyst Immobilization
| Linker Type | Support | Catalyst | Reaction | Catalytic Activity | Stability | Reference |
| Alkoxysilane | Silica | Organocatalyst | Asymmetric Aldol | Good | Moderate | [3] |
| Phosphonic Acid | Mesoporous Silica | Organocatalyst | Asymmetric Aldol | High | High | [3] |
Key Findings:
-
Phosphonic acid linkers can form robust attachments to various metal oxide surfaces and have been shown to be effective in organocatalysis.[3]
-
The direct immobilization of phosphonic acids can be achieved under relatively mild conditions.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments in linker-mediated catalyst immobilization.
General Protocol for Surface Modification of Silica with APTES
-
Activation of Silica Support: The silica support is first activated by heating with aqueous HCl (e.g., 5 M) overnight with vigorous stirring. The activated silica is then separated, washed thoroughly with distilled water, and dried at 150°C overnight.
-
Silanization: A 2% solution of APTES in a dry organic solvent (e.g., acetone or toluene) is prepared in a fume hood.[4] The activated silica is immersed in the APTES solution for a specified time (e.g., 30 seconds to 2 hours), depending on the desired layer thickness.[4][5]
-
Washing and Curing: The silanized silica is rinsed with the solvent to remove excess APTES and then cured at an elevated temperature (e.g., 110-120°C) to promote the formation of a stable siloxane network.
Immobilization of Palladium Catalyst for Suzuki-Miyaura Cross-Coupling
-
Functionalization of Support: A silica support is functionalized with a suitable linker, such as MPTMS, following a procedure similar to the one described for APTES.
-
Palladium Loading: The functionalized support is suspended in a solution of a palladium precursor (e.g., PdCl2 or Pd(OAc)2) in an appropriate solvent.[6] The mixture is stirred for a set period to allow for the coordination of palladium to the linker.
-
Catalyst Activation (if necessary): In some cases, the immobilized palladium(II) species needs to be reduced to the catalytically active palladium(0). This can be achieved by treatment with a reducing agent like NaBH4.[7]
-
Suzuki-Miyaura Reaction: In a typical reaction, the immobilized palladium catalyst is added to a mixture of an aryl halide, an arylboronic acid, and a base (e.g., Na2CO3) in a suitable solvent.[8] The reaction is then heated to the desired temperature and monitored for completion.[8]
Kinetic Assay for Immobilized Enzymes
-
Substrate Preparation: A series of substrate solutions of varying concentrations are prepared in a suitable buffer.
-
Enzyme Reaction: A known amount of the immobilized enzyme is added to each substrate solution, and the reaction is initiated. The reactions are typically carried out at a constant temperature and pH.
-
Monitoring Product Formation: The rate of product formation is monitored over time using a suitable analytical technique, such as spectrophotometry or chromatography.
-
Data Analysis: The initial reaction rates are determined from the progress curves. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.[9][10]
Visualizing the Processes
Diagrams illustrating the key workflows and chemical transformations provide a clearer understanding of the immobilization processes.
Caption: General workflow for catalyst immobilization.
Caption: Silane linker immobilization on a silica surface.
Conclusion
The selection of a linker is a multifaceted decision that depends on the nature of the catalyst, the support material, and the specific reaction conditions. While silane linkers provide a robust and versatile platform for catalyst immobilization, non-silane alternatives, such as thiol and phosphonate linkers, can offer superior performance in certain contexts. For noble metal catalysts, thiol-based linkers often lead to enhanced stability and activity. Phosphonate linkers present a promising alternative for a range of metal oxide supports. A thorough understanding of the underlying chemistry and careful consideration of the experimental parameters are paramount for the successful design and implementation of efficient immobilized catalyst systems.
References
- 1. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Kinetic Measurements for Enzyme Immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Characterization techniques to confirm the successful synthesis of Tetrakis(4-carboxyphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to confirm the successful synthesis of Tetrakis(4-carboxyphenyl)silane (TCPSi), a versatile tetrahedral linker molecule. By presenting available experimental data alongside data for analogous compounds, this document serves as a valuable resource for researchers working with tetrapodal linkers in fields such as metal-organic frameworks (MOFs), polymer chemistry, and materials science.
Comparison of Physicochemical and Spectroscopic Data
| Characterization Technique | This compound (TCPSi) | Tetrakis(4-carboxyphenyl)methane | Tetrakis(4-carboxyphenyl)germane | Tetrakis(4-carboxyphenyl)stannane |
| Molecular Formula | C₂₈H₂₀O₈Si[1] | C₂₉H₂₀O₈ | C₂₈H₂₀GeO₈ | C₂₈H₂₀O₈Sn |
| Molecular Weight ( g/mol ) | 512.54[1][2] | 496.47 | 557.18 | 603.29 |
| ¹H NMR (ppm) | Predicted: ~7.5-8.2 (m, Ar-H) | From amino-precursor: 6.37-6.67 (d, Ar-H) | Predicted: Similar to TCPSi | Predicted: Similar to TCPSi |
| ¹³C NMR (ppm) | Predicted: ~128-145 (Ar-C), ~167 (C=O) | Predicted: ~127-148 (Ar-C), ~168 (C=O) | Predicted: Similar to TCPSi | Predicted: Similar to TCPSi |
| FTIR (cm⁻¹) | 3410 (O-H), 1668 (C=O), 1603, 1534, 1414 (Ar C=C), 1104 (Si-Ph)[3] | Predicted: Broad O-H, ~1700 (C=O), Ar C=C | Predicted: Broad O-H, ~1700 (C=O), Ar C=C | Predicted: Broad O-H, ~1700 (C=O), Ar C=C |
| Mass Spectrometry (m/z) | Predicted [M-H]⁻: 511.08 | Predicted [M-H]⁻: 495.11 | Predicted [M-H]⁻: 556.04 | Predicted [M-H]⁻: 602.02 |
Experimental Characterization Workflow
The successful synthesis and purification of a target molecule like this compound requires a systematic characterization workflow. The following diagram illustrates the logical progression of analytical techniques typically employed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the synthesized compound by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often a good choice.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
The spectral width should be sufficient to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure quantitative integration.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.
-
The spectral width should cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern.
-
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source. For air-sensitive compounds, specialized inert sampling techniques may be required.[7][8][9][10]
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the low µg/mL range).
-
The solvent should be compatible with the ionization technique.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
The mass range should be set to include the expected molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).
-
Compare the measured m/z value with the calculated exact mass of the target compound.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
-
References
- 1. This compound | C28H20O8Si | CID 12729347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10256-84-5 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Analysis of air-, moisture- and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
- 9. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cromlab-instruments.es [cromlab-instruments.es]
The Balancing Act: Evaluating the Cost-Effectiveness of Tetrakis(4-carboxyphenyl)silane in Advanced Material Synthesis
For researchers and scientists navigating the complex landscape of material synthesis, the choice of building blocks is a critical decision, balancing performance with economic viability. Tetrakis(4-carboxyphenyl)silane, a tetrahedral linker molecule, has garnered attention for its potential in creating robust and highly porous materials, particularly Metal-Organic Frameworks (MOFs). This guide provides a comprehensive cost-effectiveness analysis of this compound in comparison to more conventional multitopic carboxylic acid linkers, namely terephthalic acid and trimesic acid, offering a data-driven perspective for professionals in materials science and drug development.
The utility of a linker in material synthesis is primarily judged by the properties it imparts to the final material and the overall cost of the synthesis. This analysis delves into these two key aspects, presenting a comparative overview of this compound and its alternatives.
Cost Analysis: A Tale of Complexity and Scale
The most immediate differentiator between this compound and its counterparts is its cost. As a more complex, sterically hindered molecule, its synthesis is inherently more involved, leading to a significantly higher price point, especially for research-grade quantities. In contrast, terephthalic acid and trimesic acid are widely produced commodity chemicals, making them considerably more affordable.
| Linker Molecule | Chemical Formula | Molecular Weight ( g/mol ) | Typical Cost (USD/gram) |
| This compound | C₂₈H₂₀O₈Si | 512.54 | $20 - $50+ |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | < $1 |
| Trimesic Acid | C₉H₆O₆ | 210.14 | $1 - $5 |
Note: Prices are estimates for research-grade quantities and can vary significantly based on supplier, purity, and volume.
The substantial price difference underscores the importance of performance. For this compound to be a cost-effective choice, the materials synthesized from it must exhibit demonstrably superior properties that justify the initial investment.
Performance Comparison: Structure Dictates Function
The geometry and connectivity of the linker molecule play a crucial role in determining the final properties of the synthesized material, such as its surface area, porosity, and thermal stability. These properties are paramount in applications ranging from gas storage and separation to catalysis and drug delivery.
| Property | MOF with this compound (Zr-based) | MOF with Terephthalic Acid (UiO-66) | MOF with Trimesic Acid (HKUST-1) |
| BET Surface Area | ~1402 m²/g[1][2] | ~1440 m²/g | 700 - 1200+ m²/g[3] |
| Thermal Stability | Up to 200 °C[1][2] | Up to 250-265 °C | Varies, generally lower than UiO-66 |
| Linker Connectivity | Tetratopic (4-connecting) | Ditopic (2-connecting) | Tritopic (3-connecting) |
| Resulting Network | Potentially complex, non-interpenetrated 3D frameworks | Often robust 3D frameworks | Can form 3D frameworks, sometimes interpenetrated |
The tetrahedral and tetratopic nature of this compound can lead to the formation of highly stable and complex three-dimensional networks with specific topologies. This can be advantageous in preventing the interpenetration of frameworks, a phenomenon that can reduce porosity. Studies on zirconium-based MOFs have shown that those constructed from tetratopic linkers can exhibit enhanced stability compared to those made from di- or tritopic linkers.[4]
In contrast, the linear, ditopic nature of terephthalic acid is a cornerstone in the synthesis of the highly robust and well-studied UiO-66 family of MOFs, known for their exceptional thermal and chemical stability. Trimesic acid, with its trigonal planar geometry, is the building block for the iconic HKUST-1, a material with a high surface area, though its stability can be a limiting factor in certain applications.
Experimental Methodologies: A Glimpse into Synthesis
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of representative MOFs from each linker are outlined below. These protocols highlight the typical conditions and reagents required, offering a basis for evaluating the practical aspects of their synthesis.
Synthesis of a Zirconium-based MOF with this compound
This protocol describes the solvothermal synthesis of a zirconium-based Metal-Organic Framework using this compound as the organic linker.
Protocol:
-
In a glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) and this compound in N,N-Dimethylformamide (DMF).
-
Add a modulator, such as hydrochloric acid, to control the crystallization process.
-
Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).
-
After the reaction, allow the vial to cool to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the material by heating under vacuum to remove the solvent molecules completely, yielding the porous MOF.
Synthesis of UiO-66 with Terephthalic Acid
The following protocol outlines a common method for the synthesis of UiO-66, a well-known zirconium-based MOF, using terephthalic acid.
Protocol:
-
Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-Dimethylformamide (DMF) in a Teflon-lined autoclave.
-
Add a modulator, such as acetic acid or hydrochloric acid, to improve crystal quality and yield.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a set time (e.g., 24 hours).
-
After cooling to room temperature, the solid product is collected.
-
The product is washed repeatedly with DMF and then solvent-exchanged with ethanol.
-
The final material is activated by heating under vacuum to obtain the porous UiO-66.
Synthesis of HKUST-1 with Trimesic Acid
This protocol details a common procedure for the synthesis of HKUST-1, a copper-based MOF, using trimesic acid.
Protocol:
-
Dissolve a copper(II) salt, such as copper(II) nitrate trihydrate, and trimesic acid in a solvent mixture, often composed of DMF, ethanol, and water.
-
The solution is placed in a sealed reaction vessel.
-
The vessel is heated in an oven at a temperature typically ranging from 85°C to 120°C for 12 to 24 hours.
-
After the reaction, the vessel is cooled, and the blue crystals of HKUST-1 are collected.
-
The crystals are washed with a solvent like ethanol to remove any unreacted precursors.
-
The material is then activated by heating under vacuum to remove solvent molecules from the pores.
Logical Framework for Cost-Effectiveness Evaluation
The decision to use this compound hinges on a careful evaluation of its cost versus the performance benefits it offers. The following logical diagram illustrates the decision-making process for researchers.
Conclusion: A Niche for High-Performance Applications
The cost-effectiveness of this compound is therefore not a universal verdict but rather a context-dependent evaluation. For research at the forefront of materials science, where novel topologies and enhanced stability are critical for achieving breakthrough performance in areas such as targeted drug delivery, specialized catalysis, or challenging gas separations, the investment in this advanced linker may well be a strategic and ultimately cost-effective decision. As with any component in material design, a thorough understanding of the application's requirements is key to making an informed and judicious selection.
References
- 1. Zirconium vs. hafnium: a comparative study of mesoporous MOF stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
How does the choice of metal node affect the properties of Tetrakis(4-carboxyphenyl)silane MOFs?
A Comparative Guide to Metal Node Selection in Tetrakis(4-carboxyphenyl)silane (TCPHSi) MOFs
For Researchers, Scientists, and Drug Development Professionals
The selection of the metal node is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural, chemical, and functional properties. This guide provides a comparative analysis of how different metal nodes affect the characteristics of MOFs constructed with the tetrahedral ligand, this compound (TCPHSi). By presenting supporting experimental data, this document serves as a resource for the rational design of TCPHSi-based MOFs for applications in gas storage, catalysis, and beyond.
Impact of Metal Node Selection on TCPHSi MOF Properties
The tetrahedral and rigid nature of the TCPHSi linker makes it an excellent building block for robust, porous 3D frameworks. However, the final properties of the MOF are largely dictated by the inorganic node it connects. High-valent metal ions like Zr(IV), Hf(IV), and Ce(IV) are frequently used to build exceptionally stable MOFs due to the strength of the metal-oxygen bonds.[1][2]
Zirconium (Zr) Node: Zirconium is the most extensively studied metal node for use with TCPHSi. The resulting Zr-TCPHSi MOF, [Zr6(μ3-O)4(μ3-OH)4(TCPS)2(H2O)4(OH)4], exhibits a (4,8)-connected framework with flu topology.[3][4] This framework possesses a significant BET specific surface area of 1402 m²/g and is thermally stable up to 200 °C.[4] While it shows good stability in air and acidic conditions, it is unstable in water and basic media.[4] The high affinity of zirconium for oxygen-containing linkers contributes to high thermal and chemical resistance in many Zr-MOFs.[3] After activation, the Zr-TCPHSi MOF demonstrates notable storage capacities for H₂, CH₄, and CO₂.[3][4] Furthermore, it behaves as a wide band gap semiconductor and exhibits ligand-based fluorescence.[3][4] Zirconium-based MOFs are generally recognized for their superior mechanical stability compared to MOFs built with divalent metals.[5]
Cerium (Ce) Node: Cerium offers unique redox properties not present in zirconium or hafnium. TCPHSi has been successfully used to synthesize a three-dimensional lanthanoid coordination polymer with Cerium, {[H₃O]₂[Ce₂(L)₂(H₂O)₂]·2DMF·2H₂O}∞, which displays a rare fluorite (CaF₂) topology.[6] Generally, Ce(IV) can form MOFs that are isostructural with their Zr(IV) counterparts, such as in the UiO-66 series.[7][8] However, the thermal stability of Ce-MOFs is typically lower than analogous Zr-MOFs.[7][8] For instance, Ce-UiO-66 has a reported BET surface area of 425.0 m²/g.[9] The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states makes Ce-based MOFs promising candidates for redox catalysis.[7]
Hafnium (Hf) Node: While a specific Hf-TCPHSi MOF is not yet extensively documented in the literature, Hf-based MOFs are known to be largely isostructural to their Zr-based analogues. Hafnium MOFs, such as Hf-UiO-66, often exhibit even greater chemical and mechanical stability than their zirconium counterparts.[10] This enhanced stability, combined with the stronger Lewis acidity of the Hf(IV) centers, can lead to superior catalytic performance in various reactions, such as benzaldehyde acetalization.[10][11] The incorporation of TCPHSi with hafnium nodes is a promising route toward creating highly robust MOFs with enhanced catalytic potential.
Data Presentation: Comparison of Properties
The following table summarizes the key quantitative data for TCPHSi MOFs with different metal nodes. Data for Hf-UiO-66 is included as a reference to infer the potential properties of a hypothetical Hf-TCPHSi MOF.
| Property | Zr-TCPHSi | Ce-TCPHSi | Hf-UiO-66 (Reference) |
| Formula | Zr₆(μ₃-O)₄(μ₃-OH)₄(TCPS)₂(H₂O)₄(OH)₄[3] | {[H₃O]₂[Ce₂(L)₂(H₂O)₂]·2DMF·2H₂O}∞[6] | Hf₆O₄(OH)₄(BDC)₆ |
| Topology | flu[3] | flu (fluorite)[6] | fcu |
| BET Surface Area | 1402 m²/g[4] | N/A | ~1200 m²/g[10] |
| Pore Volume | N/A | N/A | ~0.5 cm³/g |
| Thermal Stability | Stable up to 200 °C[4] | Generally lower than Zr-MOFs[7] | Higher than Zr-UiO-66 |
| Chemical Stability | Stable in acid; unstable in water/base[4] | N/A | Higher than Zr-UiO-66[10] |
| Key Feature | High porosity, semiconducting[3] | Redox activity, rare topology[6] | Exceptional stability, Lewis acidity[11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible results.
Synthesis of Zr-TCPHSi MOF
This protocol is based on the solvothermal synthesis method reported for the first Zr-MOF based on a silane ligand.[3][4]
-
Reactants: this compound (TCPHSi) ligand and Zirconium(IV) chloride (ZrCl₄) are used as the organic linker and metal source, respectively.
-
Solvent and Modulator: N,N-Dimethylformamide (DMF) is used as the solvent. An acid modulator, such as hydrochloric acid (HCl), may be used to control the crystallography and defect density.
-
Procedure: a. Dissolve the TCPHSi ligand and ZrCl₄ in DMF in a glass vial. b. Add the modulator to the solution. c. Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours). d. After the reaction, allow the oven to cool to room temperature. e. Collect the resulting crystalline product by filtration.
-
Washing and Activation: a. Wash the collected crystals repeatedly with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials. b. Activate the material by heating under vacuum at an elevated temperature (e.g., 200 °C) to remove solvent molecules from the pores.[3]
Key Characterization Methodologies
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline phase and purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data to verify the structure.[3]
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the MOF. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature. The decomposition temperature indicates the upper limit of the material's thermal stability.[12]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area (using the BET model), pore volume, and pore size distribution of the MOF. This provides crucial information about the material's porosity.[3]
Mandatory Visualizations
Logical Relationships Diagram
Caption: Metal node choice influences key determinants that define final MOF properties.
Experimental Workflow Diagram
Caption: Workflow for MOF synthesis, from reaction to characterization and evaluation.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption Properties of Ce5(BDC)7.5(DMF)4 MOF [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Catalytical advantages of Hf-MOFs in benzaldehyde acetalization - Rey Juan Carlos University [portalcientifico.urjc.es]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Tetrakis(4-carboxyphenyl)silane and Its Analogs
For researchers, scientists, and professionals in drug development, the precise synthesis of molecular building blocks is paramount. Tetrakis(4-carboxyphenyl)silane stands out as a versatile scaffold in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other supramolecular structures. However, the reproducibility of its synthesis can be a critical factor for consistent material properties and reliable experimental outcomes. This guide provides a comparative analysis of the synthesis protocols for this compound, alongside alternative tetraphenylsilane derivatives, supported by experimental data to inform methodological choices.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is not a direct, one-pot reaction but rather a two-step process. The first step involves the formation of a stable precursor, Tetrakis(4-bromophenyl)silane, which is then converted to the final carboxylic acid product in the second step.
Step 1: Synthesis of Tetrakis(4-bromophenyl)silane
Two primary routes have been reported for the synthesis of Tetrakis(4-bromophenyl)silane.
Method 1: From 1,4-Dibromobenzene and Silicon Tetrachloride
This method involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) to form an organolithium intermediate, which then reacts with silicon tetrachloride (SiCl4).
Method 2: From 1-Bromo-4-iodobenzene and Tetraethyl Orthosilicate (TEOS)
An alternative approach utilizes the selective lithiation of 1-bromo-4-iodobenzene, followed by reaction with tetraethyl orthosilicate (TEOS).
Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)silane (Method 1)
A detailed experimental protocol for the synthesis of Tetrakis(4-bromophenyl)silane from 1,4-dibromobenzene and SiCl4 is described in the supporting information of a chemical communications paper.[1] A flame-dried 500 mL Schlenk tube is charged with 1,4-dibromobenzene (8.35 g, 35.4 mmol) and anhydrous diethyl ether (250 mL) in a nitrogen-filled glovebox.[1] The flask is cooled, and n-butyllithium is added dropwise at low temperature to facilitate the lithium-halogen exchange. Following the formation of the aryllithium species, silicon tetrachloride is added to form the tetrasubstituted silane. The work-up procedure typically involves quenching the reaction with water, followed by extraction and purification by recrystallization.
Data on Reproducibility and Yield:
Step 2: Conversion to this compound
The conversion of the bromo- precursor to the final carboxylic acid is typically achieved through a lithium-halogen exchange followed by carboxylation with carbon dioxide.
Experimental Protocol: Lithiation and Carboxylation
A general procedure involves dissolving Tetrakis(4-bromophenyl)silane in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (typically -78 °C), and an organolithium reagent such as n-butyllithium is added dropwise to effect the lithium-bromine exchange. After stirring for a period to ensure complete exchange, the reaction mixture is quenched by bubbling dry carbon dioxide gas through it or by pouring it over crushed dry ice. Acidic work-up then protonates the carboxylate salts to yield the final this compound. Purification is often achieved by recrystallization.
Alternative Tetraphenylsilane Derivatives
For applications where carboxylic acid functionalities are not strictly required, or where alternative properties are desired, other tetraphenylsilane derivatives can be synthesized. Tetrakis(4-hydroxyphenyl)silane and Tetrakis(4-aminophenyl)silane are two notable examples.
Synthesis of Tetrakis(4-hydroxyphenyl)silane
Two main synthetic strategies have been reported for Tetrakis(4-hydroxyphenyl)silane.
Method A: The Adler-Longo Method
This method involves the direct condensation of p-hydroxybenzaldehyde with pyrrole in a suitable solvent system. One reported procedure utilizes a mixture of nitrobenzene, propionic acid, and glacial acetic acid.[2]
Method B: Demethylation of a Methoxy Precursor
This two-step approach involves first synthesizing the more soluble Tetrakis(4-methoxyphenyl)porphyrin, followed by demethylation to yield the final hydroxyl-functionalized product.[3] This method is reported to give higher yields compared to the direct Adler method.[3]
Synthesis of Tetrakis(4-aminophenyl)silane
The synthesis of Tetrakis(4-aminophenyl)silane is typically achieved through the reduction of a nitro-precursor, Tetrakis(4-nitrophenyl)porphyrin.
Experimental Protocol: Reduction of Tetrakis(4-nitrophenyl)porphyrin
A common method for this reduction involves the use of a reducing agent like tin(II) chloride (SnCl2) in an acidic medium such as hydrochloric acid.[4][5] The nitro-substituted porphyrin is dissolved in concentrated HCl, and SnCl2 is added. The mixture is then heated to facilitate the reduction. After cooling, the reaction is neutralized, and the amino-functionalized porphyrin is extracted and purified.
Comparative Summary of Synthesis Protocols
| Compound | Starting Materials | Key Reagents | Typical Yield | Notes |
| Tetrakis(4-bromophenyl)silane | 1,4-Dibromobenzene, SiCl4 | n-BuLi | Moderate to Good | Requires strict anhydrous and inert conditions.[1] |
| 1-Bromo-4-iodobenzene, TEOS | n-BuLi | Moderate to Good | Selective lithiation is key. | |
| This compound | Tetrakis(4-bromophenyl)silane | n-BuLi, CO2 | Good | Requires careful handling of organolithium reagents and dry CO2. |
| Tetrakis(4-hydroxyphenyl)silane | p-Hydroxybenzaldehyde, Pyrrole | Propionic acid, Acetic acid, Nitrobenzene | Low to Moderate | Adler-Longo method, purification can be challenging.[2] |
| Tetrakis(4-methoxyphenyl)porphyrin | Demethylating agent (e.g., BBr3) | Good | Two-step process, but often higher yielding.[3] | |
| Tetrakis(4-aminophenyl)silane | Tetrakis(4-nitrophenyl)porphyrin | SnCl2, HCl | Good | Standard reduction of nitro groups.[4][5] |
Experimental Workflows and Logical Relationships
To visualize the synthesis pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis pathway for this compound.
Caption: Synthesis pathways for alternative tetraphenylsilane derivatives.
Conclusion
The synthesis of this compound is a well-established, yet multi-step process that requires careful control of reaction conditions, particularly the exclusion of air and moisture. The choice between the two main routes for the synthesis of the key intermediate, Tetrakis(4-bromophenyl)silane, may depend on the availability of starting materials and the desired scale of the reaction. For researchers seeking alternative functionalities, the synthesis of hydroxyl- and amino-substituted tetraphenylsilanes offers viable pathways, with the demethylation route for the hydroxyl derivative and the reduction of the nitro precursor for the amino derivative appearing to be reliable methods. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting the most appropriate and reproducible synthetic strategy for their specific application.
References
Safety Operating Guide
Proper Disposal of Tetrakis(4-carboxyphenyl)silane: A Step-by-Step Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Tetrakis(4-carboxyphenyl)silane, ensuring laboratory safety and environmental responsibility.
This compound is a specialized chemical compound used in various research and development applications. While it is generally considered non-hazardous, proper disposal is crucial to maintain a safe laboratory environment and comply with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound, tailored for professionals in research and drug development.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. Although one Material Safety Data Sheet (MSDS) indicates no particular hazard associated with this compound, it is prudent to treat all chemicals with care.
II. Characterization of this compound Waste
The primary step in proper disposal is to accurately characterize the waste. The disposal route will differ depending on whether the material is pure (unused), contaminated, or in an empty container.
| Property | Value | Citation |
| CAS Number | 10256-84-5 | |
| Appearance | Solid | |
| Hazard Classification | Generally considered non-hazardous | |
| Solubility | Not determined |
III. Step-by-Step Disposal Procedures
The following workflow provides a clear decision-making process for the disposal of this compound.
Figure 1. Decision workflow for the disposal of this compound.
-
Consult Your Institutional EHS Office : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.
-
Labeling : Ensure the container is clearly labeled with the full chemical name: "this compound" and the CAS number "10256-84-5".
-
Packaging : The compound should be in a sealed, non-reactive container.
-
Disposal : As a non-hazardous solid waste, it may be permissible to dispose of it in the designated solid chemical waste stream. However, do not dispose of it in the regular trash unless explicitly approved by your EHS office. Custodial staff should not handle chemical waste.
If the this compound is contaminated with other substances, the mixture must be treated as hazardous waste.
-
Characterize Contaminants : Identify all substances that have contaminated the compound.
-
Consult Your Institutional EHS Office : Provide the EHS office with a complete list of the components of the waste mixture. They will determine the appropriate hazardous waste category and provide specific disposal instructions.
-
Labeling : Label the waste container as "Hazardous Waste" and list all chemical components with their approximate percentages.
-
Packaging : Store the contaminated material in a sealed, chemically compatible container.
-
Segregation : Keep this hazardous waste segregated from other waste streams in a designated satellite accumulation area.
-
Disposal : Arrange for pickup by your institution's hazardous waste management service.
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent in which the compound is soluble.
-
Rinsate Collection : The rinsate from the first rinse, and potentially subsequent rinses, should be collected and disposed of as hazardous chemical waste.
-
Container Disposal : Once triple-rinsed, deface or remove the original label from the container. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste. Confirm this procedure with your EHS office.
IV. Waste Minimization and Best Practices
In line with green chemistry principles, laboratories should strive to minimize chemical waste.
-
Order Only What is Needed : Purchase the smallest quantity of this compound required for your experiments.
-
Maintain an Inventory : Keep an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.
-
Share Surplus Chemicals : If you have an excess of the compound, check if other labs within your institution can use it.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organization.
Personal protective equipment for handling Tetrakis(4-carboxyphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Tetrakis(4-carboxyphenyl)silane, a valuable compound in various research and development applications. The following procedures are based on general safety protocols for organosilane compounds and the limited available data for this specific chemical. It is imperative to supplement this guidance with a thorough review of any available Safety Data Sheet (SDS) from your supplier and to conduct a comprehensive risk assessment before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes of any solutions. |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[1] A fully buttoned lab coat. | Prevents skin contact with the compound. Regular lab attire may not offer sufficient protection. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Recommended when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust.[2] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the procedures for receiving, storing, using, and disposing of this compound.
Receiving and Inspection
-
1.1. Verification: Upon receipt, verify that the container is correctly labeled as this compound and that the container integrity has not been compromised.
-
1.2. Initial PPE: Wear appropriate PPE, including gloves and eye protection, during the receiving and inspection process.
-
1.3. Documentation: Record the date of receipt and the manufacturer's lot number in the laboratory inventory.
Storage
-
2.1. Location: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]
-
2.2. Container: Keep the container tightly closed to prevent contamination and potential reactions with moisture or other atmospheric components.
-
2.3. Segregation: Store away from incompatible materials, such as strong oxidizing agents.
Handling and Use
-
3.1. Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust exposure.[3]
-
3.2. Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.
-
3.3. Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[3] Wash hands thoroughly after handling the compound.[3]
-
3.4. Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily available.
Disposal Plan
-
4.1. Waste Segregation: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
4.2. Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of this material down the drain or in the regular trash.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
